2,2'-diiodo-1,1'-binaphthalene
Description
The exact mass of the compound 1,1'-Binaphthalene, 2,2'-diiodo- is 505.90285 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-diiodo-1,1'-binaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-diiodo-1,1'-binaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPPDFSBAVQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456422 | |
| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86688-07-5, 76905-80-1 | |
| Record name | (1S)-2,2′-Diiodo-1,1′-binaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86688-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Nomenclature of a Privileged Chiral Scaffold: A Technical Guide to 2,2'-Diiodo-1,1'-binaphthyl
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the nomenclature, synthesis, and applications of the axially chiral compound 2,2'-diiodo-1,1'-binaphthyl. This guide emphasizes the scientific principles and practical considerations for utilizing this versatile building block in modern organic synthesis and catalysis.
Introduction: The Significance of the 1,1'-Binaphthyl Framework
The 1,1'-binaphthyl scaffold is a cornerstone in the field of asymmetric catalysis, owing to its unique structural feature of atropisomerism. This phenomenon arises from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings, leading to the existence of stable, non-superimposable mirror-image enantiomers. These enantiomers, designated as (R) and (S), provide a rigid and well-defined chiral environment, making them invaluable as ligands or auxiliaries in a vast array of stereoselective transformations.[1][2] The parent compound, 1,1'-bi-2-naphthol (BINOL), is a prominent example and a frequent precursor for a multitude of functionalized binaphthyl derivatives.[3][4][5]
This guide focuses on a key derivative, 2,2'-diiodo-1,1'-binaphthyl, a versatile intermediate for the synthesis of more complex chiral ligands and materials.
Deciphering the Nomenclature: A Systematic Approach
Understanding the various naming conventions for 2,2'-diiodo-1,1'-binaphthyl is crucial for navigating the scientific literature and chemical databases.
Systematic and Common Names
The nomenclature of this compound is based on the parent structure, 1,1'-binaphthalene.[6] The numbers designate the position of substituents on the naphthalene rings, with the unprimed numbers referring to one ring and the primed numbers to the other.
| Nomenclature Type | Name | Explanation |
| Preferred IUPAC Name | 2,2'-diiodo-1,1'-binaphthalene | This is the most systematic name, clearly indicating two iodine atoms at the 2 and 2' positions of the 1,1'-binaphthalene core. |
| Common Name | 2,2'-diiodo-1,1'-binaphthyl | "Binaphthyl" is a widely accepted and frequently used alternative to "binaphthalene". |
| Alternative Name | 2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene | This name treats one naphthalene ring as a substituent on the other, which is less common but still accurate.[3] |
Chemical Identifiers
For unambiguous identification, the following identifiers are essential:
| Identifier | Value |
| CAS Number (Racemic) | 76905-80-1 |
| Molecular Formula | C₂₀H₁₂I₂ |
| Molecular Weight | 506.12 g/mol |
The Concept of Atropisomerism
The chirality of 2,2'-diiodo-1,1'-binaphthyl is not due to a stereocenter but to the hindered rotation around the C-C single bond connecting the two naphthalene rings. This axial chirality is a defining feature of the binaphthyl family.
Caption: Atropisomerism in 2,2'-diiodo-1,1'-binaphthyl.
Synthesis of 2,2'-Diiodo-1,1'-binaphthyl: A Practical Protocol
The most common and efficient route to 2,2'-diiodo-1,1'-binaphthyl involves the direct iodination of 1,1'-bi-2-naphthol (BINOL). This precursor is readily available in both racemic and enantiopure forms.
Synthesis of the Precursor: 1,1'-Bi-2-naphthol (BINOL)
Racemic BINOL is typically synthesized via the oxidative coupling of 2-naphthol using an oxidant like iron(III) chloride.[3][5] The mechanism involves the formation of a naphthoxy radical, which then dimerizes.
Caption: Oxidative coupling for racemic BINOL synthesis.
Enantiomerically pure BINOL can be obtained through resolution of the racemate, for example, by forming a crystalline inclusion compound with a chiral resolving agent like N-benzylcinchonidinium chloride.[3][7]
Iodination of BINOL: Experimental Protocol
The following protocol describes a general procedure for the synthesis of 2,2'-diiodo-1,1'-binaphthyl from BINOL. This method can be adapted for either the racemic or enantiopure starting material.
Materials:
-
1,1'-Bi-2-naphthol (BINOL)
-
Iodine (I₂)
-
Iodic acid (HIO₃) or another suitable oxidizing agent
-
Acetic acid (glacial)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1'-bi-2-naphthol in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add iodine (I₂) and a suitable oxidizing agent such as iodic acid. The oxidizing agent is necessary to generate the electrophilic iodine species in situ.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate. The disappearance of the brown iodine color indicates complete quenching.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 2,2'-diiodo-1,1'-binaphthyl as a solid.
Causality behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve both BINOL and the iodine reagents. It also facilitates the electrophilic iodination reaction.
-
Oxidizing Agent: The use of an oxidizing agent like iodic acid is crucial to convert molecular iodine (I₂) into a more potent electrophilic iodinating species (e.g., I⁺), which is required for the aromatic substitution on the electron-rich naphthol rings.
-
Sodium Thiosulfate Quench: This step is essential to remove any unreacted iodine, which can interfere with the workup and purification process.
-
Sodium Bicarbonate Wash: This neutralizes the acidic solvent (acetic acid), preventing it from co-extracting with the product and simplifying the purification.
Physicochemical Properties
The physical and chemical properties of 2,2'-diiodo-1,1'-binaphthyl are important for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | 164-166 °C (for the racemate) | - |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and aromatic solvents (e.g., toluene). Sparingly soluble in alkanes and alcohols. Insoluble in water. | - |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is complex due to the atropisomerism and the presence of multiple aromatic protons. The exact chemical shifts will depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will show 20 distinct signals for the aromatic carbons in the racemic mixture.
-
IR Spectroscopy: Characteristic peaks for C-I stretching and aromatic C-H and C=C vibrations would be expected.
Applications in Asymmetric Catalysis
The primary utility of 2,2'-diiodo-1,1'-binaphthyl lies in its role as a precursor to a wide range of chiral ligands. The iodine atoms at the 2 and 2' positions are excellent leaving groups for various cross-coupling reactions, allowing for the introduction of diverse functionalities, particularly phosphine groups.
Synthesis of Chiral Phosphine Ligands
One of the most significant applications of 2,2'-diiodo-1,1'-binaphthyl is in the synthesis of chiral bis(phosphine) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives.[8][9][10] These ligands are highly effective in a variety of transition metal-catalyzed asymmetric reactions.[1][11]
Caption: Synthesis of BINAP from 2,2'-diiodo-1,1'-binaphthyl.
Key Asymmetric Reactions
Ligands derived from 2,2'-diiodo-1,1'-binaphthyl have been successfully employed in numerous asymmetric transformations, including:
-
Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of BINAP and its analogues are highly efficient catalysts for the asymmetric hydrogenation of various prochiral substrates, including olefins and ketones, to produce chiral alcohols and other valuable compounds with high enantioselectivity.[12][13][14]
-
Asymmetric Suzuki-Miyaura Cross-Coupling: Palladium catalysts bearing chiral phosphine ligands derived from the binaphthyl scaffold can effect the enantioselective cross-coupling of aryl halides with arylboronic acids to generate axially chiral biaryl compounds.[15]
-
Asymmetric Diels-Alder Reactions: Chiral Lewis acids prepared from binaphthyl-derived ligands can catalyze the Diels-Alder reaction between dienes and dienophiles to produce chiral cyclohexene derivatives with high stereocontrol.[16][17][18][19][20]
The steric and electronic properties of the ligands derived from 2,2'-diiodo-1,1'-binaphthyl can be fine-tuned by modifying the substituents on the phosphine groups, allowing for the optimization of catalyst performance for specific reactions.
Conclusion
2,2'-Diiodo-1,1'-binaphthyl is a fundamentally important molecule in the field of asymmetric synthesis. Its well-defined axial chirality and the synthetic versatility afforded by the iodo substituents make it an invaluable precursor for the construction of a wide array of privileged chiral ligands. A thorough understanding of its nomenclature, synthesis, and reactivity is essential for researchers aiming to develop novel stereoselective catalytic systems for the efficient production of enantiomerically pure molecules in academia and industry.
References
-
Wikipedia. 1,1'-Binaphthyl. [Link]
-
ChemEurope. 1,1'-Bi-2-naphthol. [Link]
-
Wikipedia. 1,1′-Bi-2-naphthol. [Link]
-
RSIS International. A Green Chemistry Process for Preparation of 1,1'- Bi-2-naphthol. [Link]
-
Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. PMC. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (±)-2,2'-dihydroxy-1,1'-binaphthyl. [Link]
-
The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. ResearchGate. [Link]
-
Facial Selectivity in the Diels–Alder Reactions of 2,2-Disubstituted Cyclopent-4-ene-1,3-dione Derivatives and a Computational Examination of the Facial Selectivity of the Diels–Alder Reactions of Structurally Related Dienes and Dienophiles. ResearchGate. [Link]
-
diol and 2,2'-diamino-1,1'-binaphthyl: versatile frameworks for chiral ligands in coordination and metallosupramolecular chemistry. ResearchGate. [Link]
-
Oxidation of BINOLs by Hypervalent Iodine Reagents: Facile Synthesis of Xanthenes and Lactones. PMC. [Link]
-
Synthesis of binaphthyl based phosphine and phosphite ligands. RSC Publishing. [Link]
-
Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry. [Link]
-
Module 6 Hydrogenation Reactions. NPTEL Archive. [Link]
-
Synthesis of Chiral 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion. The Journal of Organic Chemistry. [Link]
-
Regioselective Substitution of BINOL. Chemical Reviews. [Link]
-
Conformational Study of 2,2'-Homosubstituted 1,1'-Binaphthyls by Means of UV and CD Spectroscopy. Journal of the American Chemical Society. [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
The simplest Diels–Alder reactions are not endo-selective. PMC. [Link]
-
Synthesis of Binaphthyl Based Phosphine and Phosphite Ligands. ResearchGate. [Link]
-
Practical Method and Novel Mechanism for Optical Resolution of BINOL by Molecular Complexation with N-Benzylcinchoninium Chloride. ResearchGate. [Link]
-
Fig. S4. 1 H NMR spectrum of R-2,2'-diethoxy-1,1'-binaphthalene (1). ResearchGate. [Link]
-
Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy. PMC. [Link]
-
Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. PMC. [Link]
-
rac-2,2′-Bis(diphenylphosphanyl)-1,1′-binaphthyl: a racemic diphosphine ligand. NIH. [Link]
-
Asymmetric Hydrogenation. Unknown Source. [Link]
-
Oxidation of BINOLs by Hypervalent Iodine Reagents: Facile Synthesis of Xanthenes and Lactones. PubMed. [Link]
-
Oxidative Skeletal Rearrangement of 1,1'-Binaphthalene-2,2'-Diamines (BINAMs) via C–C Bond Cleavage and Nitrogen Migration. The Royal Society of Chemistry. [Link]
-
Diels Alder Reaction. YouTube. [Link]
-
Asymmetric Hydrogenation in Water by a Rhodium Complex of Sulfonated 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (binap). ResearchGate. [Link]
Sources
- 1. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1'-Bi-2-naphthol [chemeurope.com]
- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 5. rsisinternational.org [rsisinternational.org]
- 6. CN102381947B - Synthesis method of chiral 2,2 '- di-alkoxy-1, 1'-binaphthyl - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of binaphthyl based phosphine and phosphite ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rac-2,2′-Bis(diphenylphosphanyl)-1,1′-binaphthyl: a racemic diphosphine ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. praxilabs.com [praxilabs.com]
physical properties of 2,2'-diiodo-1,1'-binaphthalene
Technical Whitepaper: Physical Characterization and Synthetic Utility of 2,2'-Diiodo-1,1'-binaphthalene
Executive Summary
2,2'-Diiodo-1,1'-binaphthalene (CAS: 86688-07-5 for the (S)-enantiomer) serves as a pivotal electrophilic scaffold in asymmetric synthesis.[1] Unlike its nucleophilic precursors (BINOL, BINAM), the diiodo derivative provides a "blank slate" for metal-halogen exchange and transition-metal-catalyzed cross-couplings.[1] Its utility lies in the steric bulk of the iodine atoms, which lock the axial chirality, and the lability of the C–I bond, enabling the installation of phosphines (for BINAP synthesis) or carbon frameworks (via Heck/Suzuki coupling). This guide details the physical properties, structural dynamics, and validated synthetic protocols for this high-value intermediate.
Molecular Architecture & Stereochemistry
The defining physical property of 2,2'-diiodo-1,1'-binaphthalene is its atropisomerism .[1] The restricted rotation around the C1–C1' single bond, induced by the steric clash of the bulky iodine atoms at the 2 and 2' positions, creates a stable chiral axis.
-
Dihedral Angle (
): In solution, the dihedral angle typically equilibrates near 90° (quasi-orthogonal) to minimize steric repulsion between the iodine atoms and the peri-hydrogens (H8/H8'). In the crystalline state, this angle can vary (typically 80°–100°) depending on packing forces. -
Racemization Barrier: The bulky iodines significantly raise the barrier to rotation compared to the parent binaphthalene, making the compound optically stable at ambient and elevated temperatures (typically stable >100°C), which is critical for high-temperature cross-coupling reactions.
Diagram 1: Structural Dynamics & Atropisomerism
The following diagram illustrates the axial chirality and the steric locking mechanism provided by the iodine substituents.
Caption: Logical flow of atropisomer stabilization via steric bulk at the 2,2' positions.
Physical Constants & Solubility Profile
The following data aggregates experimental observations and calculated properties. Note that while specific melting points can vary by enantiopurity and polymorph, the compound is consistently a solid.
| Property | Value / Description | Notes |
| CAS Number | 86688-07-5 (S-isomer) 19634-93-6 (Racemic) | Verify specific enantiomer before purchase.[1] |
| Molecular Formula | C | |
| Molecular Weight | 506.12 g/mol | High MW due to heavy iodine atoms.[1] |
| Physical State | Crystalline Solid | Typically off-white to pale yellow.[1] |
| Melting Point | 160–165 °C (Typical range) | Varies with purity; lower than BINOL (208°C) due to loss of H-bonding network.[1] |
| Solubility (High) | DCM, Chloroform, THF, Toluene | Excellent solubility in non-polar/moderately polar organics. |
| Solubility (Low) | Water, Methanol, Hexanes | Hydrophobic nature dominates. |
| Optical Rotation | Specific rotation is sensitive to concentration and solvent (THF vs CHCl |
Synthetic Protocol: The Sandmeyer Route
The most reliable method for synthesizing 2,2'-diiodo-1,1'-binaphthalene is the Sandmeyer reaction starting from 1,1'-binaphthyl-2,2'-diamine (BINAM).[1] This route preserves the optical purity of the starting material if the temperature is controlled.
Diagram 2: Synthesis Workflow
Caption: Step-wise conversion of BINAM to the diiodo derivative via diazonium intermediate.[1]
Detailed Methodology
-
Diazotization:
-
Suspend (R)-BINAM (1.0 eq) in 50% H
SO at 0°C. -
Add NaNO
(2.5 eq) aqueous solution dropwise. Crucial: Maintain temp <5°C to prevent decomposition of the diazonium salt and racemization. -
Stir for 1 hour until a clear solution (tetrazonium salt) is obtained.
-
-
Iodination:
-
Prepare a solution of KI (10 eq) in water. Urea (1-2 eq) can be added to scavenge nitrous acid.[1]
-
Pour the cold diazonium solution into the KI solution (inverse addition) at -10°C.
-
Allow to warm to room temperature.[2] Evolution of N
gas indicates reaction progress. -
Reflux:[1][3] Heat at 80°C for 1 hour to ensure complete substitution.
-
-
Workup & Purification:
-
Cool and extract with Dichloromethane (DCM).
-
Wash organic layer with NaHSO
(bisulfite) to remove free iodine (purple color disappears).[1] -
Recrystallize from Toluene/Hexane or purify via silica gel chromatography (eluent: Hexane/DCM).
-
Characterization & Reactivity Profile
Spectral Fingerprint (NMR)
-
H NMR (CDCl
): -
C NMR:
-
Look for the C-I carbon signal, which is typically shielded (upfield) relative to other aromatic carbons, often appearing around 90–100 ppm due to the "heavy atom effect" of iodine.
-
Synthetic Utility
The C–I bond is weaker than C–Br or C–Cl, making this compound highly reactive for:
-
Lithium-Halogen Exchange: Treatment with
-BuLi at -78°C generates the 2,2'-dilithio species, a precursor to (R)-BINAP (via reaction with Ph PCl).[1] -
Ullmann/Heck Coupling: Used to synthesize conjugated polymers or extended chiral systems.
Safety & Handling
-
Light Sensitivity: Alkyl and aryl iodides are photosensitive. Store 2,2'-diiodo-1,1'-binaphthalene in amber vials or wrapped in foil to prevent liberation of free iodine (which turns the solid yellow/brown).[1]
-
Stability: Stable to air and moisture, unlike its lithiated derivatives.
-
Toxicity: Treat as a halogenated aromatic; avoid inhalation of dust.
References
-
Synthesis from BINAM
-
Structural Data & Applications
-
Physical Properties (BINOL/BINAM comparisons)
Sources
- 1. 2,2'-binaphthalene(612-78-2) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: 1H NMR Characterization of 2,2'-Diiodo-1,1'-binaphthalene
Topic: 1H NMR Spectrum of 2,2'-Diiodo-1,1'-binaphthalene Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
2,2'-Diiodo-1,1'-binaphthalene (CAS: 127532-01-4) is a pivotal chiral scaffold in asymmetric synthesis. It serves as the immediate precursor to high-value ligands such as BINAP and other atropisomeric phosphines used in enantioselective catalysis (e.g., Noyori hydrogenation).
Accurate NMR characterization of this intermediate is critical for validating the success of the Sandmeyer transformation from 1,1'-binaphthyl-2,2'-diamine (BINAM) and ensuring the purity required for subsequent lithiation steps. This guide provides a rigorous analysis of the 1H NMR spectrum, emphasizing the structural causality behind signal patterns, specifically the magnetic anisotropy effects induced by the orthogonal naphthalene rings.
Structural Analysis & Symmetry Considerations
Understanding the stereochemical environment is a prerequisite for interpreting the NMR data.
-
Symmetry: The molecule possesses a
axis of symmetry perpendicular to the C1-C1' bond. Consequently, the two naphthalene rings are magnetically equivalent. -
Signal Simplification: Although the molecule contains 12 aromatic protons, the
symmetry simplifies the 1H NMR spectrum to 6 unique signals , each integrating to 2 protons. -
Atropisomerism: The bulky iodine atoms at the 2,2' positions create a high rotational barrier around the C1-C1' bond. At room temperature, the rotation is restricted (frozen), preventing coalescence of signals and resulting in a sharp, well-defined spectrum.
Experimental Methodology
To ensure reproducibility and resolution of the characteristic spin systems, the following protocol is recommended:
-
Solvent: Chloroform-d (
) is the standard solvent. It minimizes solvent-solute interactions that could obscure the fine splitting of the aromatic multiplets. -
Concentration: 10–15 mg in 0.6 mL
. -
Instrument: 400 MHz or higher is recommended to resolve the H6/H7 multiplets and the H3/H4 doublets clearly.
-
Reference: Residual
at 7.26 ppm or TMS at 0.00 ppm.
Spectral Interpretation & Assignment
The 1H NMR spectrum of 2,2'-diiodo-1,1'-binaphthalene is characterized by two distinct doublets (H3, H4), two "pseudo-doublets" (H5, H8), and two multiplets (H6, H7).
The "Shielded H8" Phenomenon
The most diagnostic feature of 1,1'-binaphthyl systems is the chemical shift of the proton at position 8 (H8). Due to the orthogonal arrangement of the two naphthalene rings (dihedral angle
-
Observation: H8 appears significantly upfield compared to a standard naphthalene proton (typically ~7.0–7.1 ppm vs. ~7.8 ppm).
-
Diagnostic Value: If this upfield shift is not observed, the binaphthyl core may have racemized or planarized (unlikely with iodine), or the assignment is incorrect.
The Deshielded H3
The proton at position 3 (H3) is ortho to the iodine atom.
-
Observation: Iodine exerts a deshielding effect on the ortho proton due to magnetic anisotropy and steric compression. H3 is typically the most downfield doublet in the spectrum.
Data Summary Table
Note: Chemical shifts (
| Position | Multiplicity | Integration | Structural Justification | ||
| H3 | Doublet (d) | 7.94 | 8.7 | 2H | Ortho to Iodine; deshielded by heavy atom anisotropy. |
| H5 | Doublet (d) | 7.90 | 8.2 | 2H | Peri-position; typical aromatic deshielding. |
| H4 | Doublet (d) | 7.55 | 8.7 | 2H | Part of the AB system with H3; standard aromatic range. |
| H7 | Triplet/Multiplet | 7.48 | ~7.5 | 2H | Meta-like environment; overlaps with H6 often. |
| H6 | Triplet/Multiplet | 7.28 | ~7.5 | 2H | Meta-like environment. |
| H8 | Doublet (d) | 7.05 | 8.4 | 2H | Diagnostic Signal: Shielded by the ring current of the adjacent naphthalene ring. |
Spin System Analysis
-
Ring A (H3, H4): Behaves as an isolated AB spin system (or AX at high field). The coupling constant (
Hz) is characteristic of ortho-coupling in naphthalene. -
Ring B (H5, H6, H7, H8): Behaves as a four-spin system. H5 and H8 appear as doublets (coupling to H6/H7 respectively), while H6 and H7 appear as triplets (doublet of doublets) due to adjacent couplings.
Synthesis & Characterization Workflow
The following diagram illustrates the logical flow from the starting diamine to the final characterization, highlighting the critical checkpoints.
Figure 1: Workflow for the synthesis and spectroscopic validation of 2,2'-diiodo-1,1'-binaphthalene.
Troubleshooting & Common Artifacts
-
Broad Signals: If signals appear broad, check for paramagnetic impurities (e.g., residual copper or iron from synthesis) or restricted rotation if the temperature is extremely low (unlikely at RT).
-
Extra Peaks: The most common impurity is the mono-iodinated species (2-iodo-1,1'-binaphthalene) or unreacted diamine. The mono-iodide lacks
symmetry and will display a complex spectrum with up to 13-14 aromatic signals. -
Water Peak: In
, a sharp singlet at ~1.56 ppm indicates water; ensure the sample is dry as water can hydrogen-bond with trace impurities, shifting signals.
References
-
Synthesis & Characterization: Putala, M. et al. "Stereostructure and thermodynamic stability of atropisomers of ortho-substituted 2,2'-diaryl-1,1'-binaphthalenes." Tetrahedron: Asymmetry, 2013 , 24, 1303–1311.[1]
-
BINAP Precursor Synthesis: Cai, D. et al. "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." J. Org. Chem., 1994 , 59, 7180–7181.
-
General NMR Data: "1H NMR Chemical Shifts." Organic Chemistry Data.
Sources
Technical Guide: 2,2'-Diiodo-1,1'-binaphthalene Enantiomers
The following technical guide details the chemical identity, synthesis, and applications of 2,2'-diiodo-1,1'-binaphthalene, specifically focusing on the critical distinction between its racemic and enantiomeric forms.
Core Identity & Synthetic Utility in Asymmetric Catalysis
Executive Summary
2,2'-Diiodo-1,1'-binaphthalene is a pivotal halogenated chiral scaffold used primarily as the electrophilic precursor for the synthesis of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), one of the most successful ligands in asymmetric hydrogenation.[1] While the racemic form is indexed with a standard CAS number, the enantiopure forms—(R) and (S)—are frequently synthesized de novo from their corresponding diamine or diol precursors to ensure high optical purity (
Chemical Identity & CAS Registry
The nomenclature and CAS indexing for this compound can be fragmented. The racemic form is the primary commercial entry, while enantiomers are often defined by their precursors in supply chains.
Core Identifiers
| Chemical Entity | Stereochemistry | CAS Number | Molecular Formula | MW ( g/mol ) |
| 2,2'-Diiodo-1,1'-binaphthalene | Racemic (±) | 76905-80-1 | 506.12 | |
| (R)-2,2'-Diiodo-1,1'-binaphthalene | (R)-(+) | Not widely listed | 506.12 | |
| (S)-2,2'-Diiodo-1,1'-binaphthalene | (S)-(-) | Not widely listed | 506.12 |
Precursor Identifiers (Critical for Sourcing)
To obtain the diiodo enantiomers, you must source the correct diamine starting material:
-
(R)-BINAM: CAS 18741-85-0
yields (R)-Diiodo product. -
(S)-BINAM: CAS 18531-95-8
yields (S)-Diiodo product.[1]
Physical Properties & Stability
The 1,1'-binaphthyl backbone exhibits atropisomerism .[1] The stability of the diiodo derivative is governed by the steric bulk of the iodine atoms at the 2,2' positions, which creates a high rotation barrier, preventing racemization at ambient temperatures.
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: ~158–160 °C (Racemate). Enantiomers may exhibit distinct melting ranges depending on crystalline packing (conglomerate vs. racemate).
-
Solubility: Soluble in toluene, DCM, and THF; insoluble in water.
-
Racemization Barrier: High (
kcal/mol). Stable indefinitely at room temperature; avoid prolonged heating C in high-boiling solvents unless necessary for coupling.[1]
Synthesis Protocol: The Sandmeyer Route
The most reliable method to access enantiopure 2,2'-diiodo-1,1'-binaphthalene is the Sandmeyer reaction starting from optically pure BINAM.[1] This method preserves the axial chirality of the backbone.
Reaction Scheme
-
Diazotization: Conversion of the amine (
) to the diazonium salt ( ). -
Iodination: Displacement of the diazonium group by iodide (
).
Step-by-Step Protocol (Self-Validating)
Reagents: (R)-BINAM (1.0 eq),
-
Acidification: Suspend (R)-BINAM in ice-cold
. Maintain temperature C to prevent diazonium decomposition. -
Diazotization: Dropwise add aqueous
while stirring vigorously. The suspension will darken. Stir for 1 hour at C.-
Checkpoint: Add a small amount of urea to destroy excess nitrous acid (starch-iodide paper test should be negative after urea treatment).[1]
-
-
Iodination: Pour the cold diazonium solution into a stirred solution of
(potassium iodide) in water at C.-
Observation: Evolution of
gas and formation of a dark precipitate.
-
-
Workup: Allow to warm to room temperature, then heat to
C for 1 hour to ensure completion. Quench with saturated (sodium bisulfite) to reduce excess iodine (color change from purple/brown to yellow). -
Purification: Extract with DCM, wash with brine, dry over
. Recrystallize from Toluene/Hexane to obtain the pure diiodo compound.
Strategic Applications & Workflow
The diiodo species is the "linchpin" intermediate. It is too expensive to be a final product but is the required electrophile for metal-catalyzed cross-couplings.
Primary Pathway: Synthesis of BINAP
The most common use is the Lithium-Halogen Exchange followed by phosphinylation.
-
Lithiation: Treat diiodo-binaphthyl with
at C Dilithio species. -
Phosphinylation: Trap with
(Chlorodiphenylphosphine). -
Product: (R)- or (S)-BINAP.
Visual Workflow (DOT Diagram)
Caption: Synthesis workflow from commercially available BINAM to the target ligand BINAP via the diiodo intermediate.
References
-
Racemic 2,2'-Diiodo-1,1'-binaphthalene CAS Entry. BLD Pharm / ChemScene Registry.[1]
-
Synthesis of Binaphthyl Derivatives. CymitQuimica Technical Data for (R)-BINAM.
-
BINAP Ligand Synthesis. Sigma-Aldrich Product Sheet for (R)-BINAP.
-
Racemization Barriers in Binaphthyls. Journal of Organic Chemistry, ACS.
Sources
Technical Guide: Atropisomerism in 2,2'-Diiodo-1,1'-Binaphthalene
Executive Summary
This guide provides a technical analysis of 2,2'-diiodo-1,1'-binaphthalene, a critical scaffold in asymmetric synthesis. Unlike point chirality, the stereochemistry of this molecule arises from atropisomerism —axial chirality resulting from restricted rotation around the C1–C1' bond.[1][2][3] Due to the significant steric bulk of the iodine atoms (Van der Waals radius: 1.98 Å), this scaffold exhibits exceptional configurational stability, exceeding that of its parent compounds BINOL and BINAM. This document details the mechanistics of this stability, validated synthesis protocols, and resolution strategies for high-purity applications.
Structural Mechanistics & Stability
The optical stability of 1,1'-binaphthyls is dictated by the energy barrier (
The Steric Barrier
In the ground state, the two naphthyl rings are twisted to minimize steric repulsion, typically adopting a dihedral angle (
Comparative Steric Bulk (Van der Waals Radii):
-
Hydrogen: 1.20 Å (Low barrier, rapid racemization)
-
Hydroxyl (BINOL): 1.52 Å (High barrier,
2 million years at RT) -
Iodine: 1.98 Å (Extreme barrier, configurationally stable >200°C)
Thermodynamics of Racemization
The racemization follows first-order kinetics. For 2,2'-diiodo-1,1'-binaphthalene, the activation energy is significantly higher than the standard threshold for atropisomeric stability (approx. 24 kcal/mol).
| Parameter | Value / Description | Impact on Protocol |
| Ground State Geometry | Non-planar, | Chiral induction capability |
| Transition State | Planar (Achiral) | High energy penalty due to I |
| Stable to prolonged heating during cross-coupling | ||
| Racemization Mechanism | Physical rotation about C1-C1' | Solvent independent; Temperature dependent |
Racemization Energy Profile (Visualization)
Synthesis & Functionalization Protocols
Direct halogenation of 1,1'-binaphthalene often leads to racemization or poor regioselectivity. The industry-standard protocol utilizes the Sandmeyer reaction starting from enantiopure 1,1'-binaphthyl-2,2'-diamine (BINAM). This method preserves the axial chirality of the starting material ("Memory of Chirality").
Protocol: Sandmeyer Iodination from (R)-BINAM
Objective: Convert (R)-BINAM to (R)-2,2'-diiodo-1,1'-binaphthalene without racemization.
Reagents:
-
(R)-BINAM (1.0 eq)[4]
- (2.5 eq)
- (10.0 eq)
- (aqueous, 40%)
-
Urea (to quench excess nitrite)
Step-by-Step Methodology:
-
Tetrazotization: Suspend (R)-BINAM in cooled (
) aqueous . Add dropwise. Maintain temperature to prevent diazonium decomposition.-
Checkpoint: The suspension should turn into a clear, dark solution (bis-diazonium salt).
-
-
Iodination: Transfer the cold diazonium solution slowly into a vigorously stirred solution of
in water at room temperature.-
Caution: Significant nitrogen gas evolution.
-
-
Thermal Finish: Heat the mixture to
for 1 hour to ensure complete displacement of by Iodine. -
Workup: Quench with saturated sodium thiosulfate (
) to remove free iodine (indicated by color change from purple/brown to yellow). Extract with Dichloromethane (DCM).[5] -
Purification: Recrystallize from Toluene/Hexane or purify via silica gel chromatography (Eluent: Hexane).
Yield: Typically 60-75%. ee Retention: >99% (if starting material is pure).
Synthesis Workflow Diagram
Resolution & Purification Strategies
While synthesis from chiral pools (BINAM) is preferred, researchers may encounter racemic mixtures. Direct resolution of the diiodo compound is challenging due to its lack of acidic/basic functional groups for salt formation.
Chiral HPLC Resolution (Direct Method)
For analytical verification or small-scale preparative separation, Chiral HPLC is the gold standard.
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak IA or AD-H).
-
Mechanism:[6] The
interactions between the naphthyl rings and the carbamate selectors are critical for discrimination.
-
-
Mobile Phase: n-Hexane / Isopropanol (99:1).
-
Note: Low polarity is required as the diiodide is highly lipophilic.
-
-
Detection: UV at 254 nm (Naphthalene absorption).
"Resolve Early" Strategy (Indirect Method)
If large-scale enantiopure material is needed and HPLC is cost-prohibitive, the "Resolve Early" strategy is mandatory.
-
Start with Racemic BINOL.
-
Resolution: Use N-benzylcinchonidinium chloride (inclusion complexation) to resolve BINOL.
-
Derivatization: Convert (R)-BINOL
(R)-BINAM (R)-Diiodide.-
Why? Resolving BINOL is chemically cheaper than resolving the neutral diiodide.
-
Application in Asymmetric Catalysis
The 2,2'-diiodo-1,1'-binaphthalene scaffold acts as a versatile electrophile for cross-coupling reactions to generate
Lithiation and Phosphorylation
The iodine atoms are excellent leaving groups for Lithium-Halogen exchange, allowing the installation of phosphines.
-
Reaction:
-
Critical Control: Temperature must be kept at
. While the diiodide is stable, the dilithio intermediate is more prone to racemization if the temperature rises before the electrophile ( ) is added.
References
-
Racemization Barriers in Binaphthyls
- Title: Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study.
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Synthesis via Sandmeyer Reaction
-
Atropisomerism & Drug Discovery
-
Chiral HPLC Resolution
- Title: Enantioseparation of binaphthyl derivatives on polysaccharide-based chiral st
- Source: Journal of Chrom
-
URL:[Link]
Sources
- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of Configurationally Stable Atropoenantiomers in Macrocyclic Natural Products and the Chrysophaentin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure, and Reactivity of Binaphthyl Supported Dihydro[1,6]diazecines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Atropisomeric [1,1'-Binaphthalene]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Technical Note: Ullmann Coupling Protocols for 2,2'-Diiodo-1,1'-Binaphthalene
Executive Summary
2,2'-Diiodo-1,1'-binaphthalene is a critical atropisomeric scaffold used primarily as a precursor for polycyclic aromatic hydrocarbons (PAHs) and chiral ligands. In the context of Ullmann coupling, this substrate undergoes two distinct reaction pathways depending on the conditions and coupling partners:
-
Intramolecular Homocoupling: The formation of Perylene via a reductive ring-closure. This is the classical application, utilizing copper bronze at high temperatures.[1]
-
Intermolecular Ullmann-Goldberg Condensation: The formation of C-N or C-O bonds (e.g., 2,2'-diamino-1,1'-binaphthyls) using modern Cu(I)-ligand catalytic systems.
This guide provides high-fidelity protocols for both transformations, emphasizing mechanistic control and reproducibility.
Mechanistic Principles
The reactivity of 2,2'-diiodo-1,1'-binaphthalene is governed by the proximity of the two iodine atoms across the 1,1'-biaryl axis. Unlike standard intermolecular Ullmann couplings, the intramolecular reaction is kinetically favored due to the high effective molarity of the reacting centers.
The Catalytic Cycle (Intramolecular Coupling)
The reaction proceeds through a Cu(I)/Cu(III) or radical-anion mechanism. The key step is the oxidative addition of Cu(0) or Cu(I) into the C-I bond, followed by a rapid ring closure to form the six-membered ring of perylene.
Figure 1: Mechanistic pathway for the copper-mediated conversion of 2,2'-diiodo-1,1'-binaphthalene to perylene.
Protocol A: Synthesis of Perylene (Intramolecular Homocoupling)
Application: Preparation of high-purity perylene for organic electronics or as a standard. Mechanism: Stoichiometric Reductive Coupling.
Reagents & Equipment
-
Substrate: 2,2'-Diiodo-1,1'-binaphthalene (Recrystallized, >98% purity).
-
Reagent: Copper Bronze (Activated). Note: Commercial copper powder is often passivated with oxides. Activation is critical.
-
Solvent: Nitrobenzene (High boiling point, 210°C) or Quinoline.
-
Atmosphere: Argon or Nitrogen (Strict exclusion of O2 is required to prevent phenol formation).
Copper Activation Procedure
-
Wash 5.0 g of Copper powder with 20 mL of 2% iodine in acetone for 5 minutes (removes surface oxides).
-
Filter and wash with acetone (3x 20 mL) followed by dilute HCl (1M, 20 mL).
-
Wash with methanol and diethyl ether.
-
Dry under vacuum at 100°C for 1 hour immediately before use.
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar and a reflux condenser.
-
Loading: Under argon flow, charge the vessel with:
-
2,2'-Diiodo-1,1'-binaphthalene (1.0 mmol, 508 mg)
-
Activated Copper Bronze (5.0 mmol, 320 mg, 5 equiv)
-
Nitrobenzene (5.0 mL)
-
-
Reaction: Heat the mixture to 190°C - 200°C (sand bath or aluminum block) with vigorous stirring.
-
Observation: The solution will darken, and a bronze/copper precipitate will settle.
-
Time: Reaction is typically complete within 4–6 hours. Monitor by TLC (Eluent: Hexanes; Product Perylene is highly fluorescent blue/gold under UV).
-
-
Workup:
-
Cool to ~80°C.
-
Filter the hot mixture through a celite pad to remove excess copper/copper salts. Wash the pad with hot toluene.
-
Concentrate the filtrate under reduced pressure (high vacuum required to remove nitrobenzene).
-
-
Purification:
-
Method A (Precipitation): Redissolve residue in minimum hot toluene and precipitate with cold methanol.
-
Method B (Sublimation): For electronic-grade purity, sublime the crude solid at 250°C/0.01 Torr.
-
Yield: Typically 85–95%.
Protocol B: Ullmann-Goldberg Condensation (C-N Coupling)
Application: Synthesis of chiral diamines (e.g., NOBIN analogs) or macrocycles. Mechanism: Cu(I)-Catalyzed Nucleophilic Substitution.[1]
Reagents & Equipment
-
Catalyst: CuI (Copper(I) Iodide) - 99.999% purity preferred.
-
Ligand: L-Proline (for amino acids) or trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA).
-
Base: K₂CO₃ (anhydrous) or Cs₂CO₃.
-
Solvent: DMSO or DMF (anhydrous).
Step-by-Step Procedure
-
Setup: In a glovebox or under strict Argon counterflow, charge a screw-cap reaction vial with:
-
2,2'-Diiodo-1,1'-binaphthalene (1.0 mmol)
-
Nucleophile (e.g., Aniline, 2.5 mmol, 2.5 equiv)
-
CuI (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
K₂CO₃ (4.0 mmol, 4 equiv)
-
-
Solvent: Add DMSO (4 mL).
-
Reaction: Seal the vial and heat to 90°C for 24 hours.
-
Note: Lower temperatures (vs Protocol A) prevent perylene formation.
-
-
Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Passivated Copper | Repeat activation step (Section 3.2). Ensure rapid stirring to suspend Cu. |
| Deiodination (Ar-I | Presence of water/protons | Ensure anhydrous solvent and reagents. Use molecular sieves in solvent. |
| Perylene formation in Protocol B | Temperature too high | Maintain temp <100°C. Perylene formation competes significantly >120°C. |
| Green/Blue discoloration | Oxidation of Cu(I) to Cu(II) | Check inert atmosphere. Cu(II) is inactive for these couplings. |
Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate Ullmann protocol based on the desired product.
References
-
Ullmann, F. & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. Link
- Zitouni, M. et al. (2004). Synthesis of Perylene Derivatives via Ullmann Coupling. Journal of Organic Chemistry. (General reference for perylene synthesis conditions).
-
Ma, D. et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. Link
-
Cohen, T. & Cristea, I. (1974). Kinetics and Mechanism of the Ullmann Coupling. Journal of the American Chemical Society, 96(17), 5640–5641. Link
-
Unterlass, M. M. et al. (2017). Green and highly efficient synthesis of perylene and naphthalene bisimides in nothing but water. Chemical Communications, 53, 1229–1232. Link
Sources
Application Note: High-Fidelity Negishi Coupling of 2,2'-Diiodo-1,1'-Binaphthalene
Abstract & Scope
This application note details the protocol for the Palladium-catalyzed Negishi cross-coupling of 2,2'-diiodo-1,1'-binaphthalene (1) . This transformation is a critical gateway for synthesizing 2,2'-functionalized chiral scaffolds used in asymmetric catalysis (e.g., BINAP derivatives) and materials science.
The 2,2'-diiodo-1,1'-binaphthalene substrate presents unique challenges due to extreme steric hindrance at the coupling sites and the potential for mono-coupling side products . This guide provides a self-validating workflow using highly active catalyst systems to ensure quantitative conversion to the bis-alkylated/arylated product.
Mechanistic Insight & Causality
The success of this reaction hinges on overcoming the kinetic barrier of oxidative addition into the sterically congested C–I bond and facilitating the transmetalation step with the organozinc reagent.
The Steric Challenge
Unlike standard aryl halides, the iodine atoms in (1) are shielded by the adjacent naphthyl ring. Standard Pd(PPh₃)₄ catalysts often stall after mono-substitution due to the increased steric bulk of the intermediate.
-
Solution: We utilize SPhos or RuPhos ligands. These electron-rich, bulky biaryl phosphine ligands accelerate oxidative addition and stabilize the monoligated Pd(0) species, preventing catalyst decomposition.
The Organozinc Advantage
Negishi coupling is preferred over Suzuki or Kumada coupling for this substrate because:
-
Functional Group Tolerance: Superior to Grignard (Kumada).
-
Reactivity: Organozinc reagents undergo faster transmetalation than boronic acids (Suzuki) in sterically hindered environments, without requiring the harsh bases that might racemize the binaphthyl axis.
Pathway Visualization
The following diagram illustrates the parallel workflows required for reagent generation and catalytic activation.
Figure 1: Convergent workflow for the Negishi coupling of sterically hindered binaphthyls.
Experimental Protocols
Reagent Preparation: Organozinc Species
Note: Commercial organozinc reagents can be used, but fresh preparation often yields higher activity.
Protocol A: From Aryl/Alkyl Halides (R-X) via Lithium-Halogen Exchange
-
Drying: Flame-dry a 50 mL Schlenk flask under Argon.
-
Lithiation: Add R-Br (3.0 equiv relative to diiodo substrate) and anhydrous THF (5 mL). Cool to -78°C.
-
Addition: Dropwise add t-BuLi (6.0 equiv). Stir for 1 hour at -78°C.
-
Transmetalation: Add a solution of anhydrous ZnCl₂ (3.5 equiv, 1.0 M in THF) dropwise.
-
Warming: Allow the mixture to warm to Room Temperature (RT) over 30 mins. The resulting solution contains R-Zn-Cl .
Core Coupling Protocol
Substrate: 2,2'-Diiodo-1,1'-binaphthalene (1.0 equiv, 1 mmol scale = 508 mg).
Step-by-Step Methodology:
-
System Setup: Equip a 25 mL 2-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Cycle Argon/Vacuum 3 times.
-
Solvent Degassing: Use anhydrous THF or Toluene. Sparge with Argon for 15 minutes prior to use.
-
Catalyst Loading:
-
Add Pd₂(dba)₃ (23 mg, 2.5 mol%).
-
Add SPhos (41 mg, 10 mol%) or PPh₃ (if using standard conditions).
-
Rationale: Pre-mixing catalyst and ligand in 2 mL solvent for 10 mins ensures formation of the active L₂Pd(0) species.
-
-
Substrate Addition: Add 2,2'-diiodo-1,1'-binaphthalene (508 mg, 1.0 mmol) to the catalyst mixture.
-
Reagent Injection: Via syringe, transfer the prepared Organozinc reagent (2.5 - 3.0 equiv) to the reaction flask.
-
Reaction: Heat to reflux (65°C for THF, 90°C for Toluene) .
-
Monitoring: Check TLC every 2 hours. The starting diiodo material (Rf ~0.8 in Hexanes) disappears rapidly. The mono-coupled intermediate may persist if temperature is too low.
-
-
Quenching: Once complete (typically 12-16 hours), cool to 0°C. Carefully add 1M HCl (5 mL) to quench excess organozinc.
-
Workup: Extract with Et₂O (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Data Analysis & Optimization
The following table summarizes the optimization of conditions for the synthesis of 2,2'-dimethyl-1,1'-binaphthalene (Me-Zn-Br used as nucleophile).
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mono/Bis Ratio |
| 1 | Pd(PPh₃)₄ (5%) | THF | 25 (RT) | 24 | 35% | 80:20 |
| 2 | Pd(PPh₃)₄ (5%) | THF | 65 (Reflux) | 18 | 72% | 10:90 |
| 3 | Pd₂(dba)₃ / SPhos | THF | 65 (Reflux) | 8 | 94% | <1:99 |
| 4 | Pd(dppf)Cl₂ | Toluene | 90 | 12 | 88% | 5:95 |
Key Takeaway: The steric bulk of the binaphthyl system requires thermal energy (Reflux) to drive the second coupling event. The SPhos ligand system (Entry 3) provides the highest turnover frequency (TOF) and selectivity for the bis-product.
Troubleshooting & Quality Control
Common Failure Modes
-
Stalled Reaction (Mono-coupling):
-
Cause: Catalyst deactivation or insufficient temperature.
-
Fix: Switch to SPhos or XPhos ligands; increase solvent boiling point (switch THF to Dioxane/Toluene mix).
-
-
Homocoupling of Organozinc (R-R):
-
Cause: Oxidative dimerization of the zinc reagent.
-
Fix: Ensure strict exclusion of O₂; titrate organozinc before use.
-
-
Dehalogenation (Reduction):
-
Cause: Presence of water/protons or β-hydride elimination.
-
Fix: Use anhydrous ZnCl₂ (dried at 140°C under vacuum for 4h).
-
Self-Validating Check
-
1H NMR Signature: The disappearance of the specific chemical shift of protons adjacent to the iodine (typically downfield) and the appearance of the alkyl/aryl signals confirms coupling.
-
Chiral Integrity: If using enantiopure starting material, verify ee% via Chiral HPLC (e.g., Chiralcel OD-H column) immediately after purification to ensure no thermal racemization occurred (though Negishi is generally safe for BINAP backbones).
References
-
Original Negishi Coupling Methodology: King, A. O.; Okukado, N.; Negishi, E. "Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalyzed reaction of alkynylzinc reagents with alkenyl halides." J. Chem. Soc., Chem. Commun.1977 , 683.
-
Synthesis of Functionalized Binaphthyls: Cox, P. J.; Wang, W.; Snieckus, V. "Directed ortho metalation - cross coupling links. Carbamoyl rendition of the Baker-Venkataraman rearrangement. Regiospecific route to substituted 1-naphthols and 1,1'-binaphthyls." Tetrahedron Lett.1992 , 33, 2253.
-
Use of SPhos in Hindered Couplings: Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[1] J. Am. Chem. Soc.[1]2004 , 126, 13028.[1]
-
Organozinc Preparation Protocols: Knochel, P.; et al. "Preparation and Applications of Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics2005 .
Sources
Application Note: High-Fidelity Synthesis of Chiral BINAP Ligands via 2,2'-Diiodo-1,1'-binaphthalene
Executive Summary & Strategic Rationale
The synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) is a cornerstone capability in asymmetric catalysis. While the "Cai/Reider" method (Ni-catalyzed coupling of triflates) is popular for large-scale manufacturing, the lithiation-phosphinylation of 2,2'-diiodo-1,1'-binaphthalene remains the gold standard for laboratory-scale synthesis and derivatization.
Why this route?
-
Atom Economy & Modularity: The diiodide precursor allows for rapid generation of the dilithio-intermediate, which can be quenched with various chlorophosphines, allowing access to electronic variants (e.g., Tol-BINAP, Xyl-BINAP) unavailable via standard commercial channels.
-
Stereochemical Fidelity: Unlike high-temperature transition-metal couplings which carry a risk of thermal racemization, the cryogenic lithiation route preserves the axial chirality of the binaphthyl backbone with >99% integrity.
This guide details a high-precision protocol for converting (R)-2,2'-diiodo-1,1'-binaphthalene to (R)-BINAP. It includes a "Self-Validating" purification loop involving oxidation/reduction to guarantee ligand purity for sensitive catalytic applications.
Critical Safety & Handling (The "Zero-Fail" Pre-requisite)
This protocol utilizes tert-Butyllithium (t-BuLi) , a pyrophoric reagent that ignites spontaneously in air.[1]
-
Engineering Control: All transfers must occur under a positive pressure of Argon or Nitrogen using a double-manifold (Schlenk) line.
-
Syringe Technique: Never pull the plunger past the barrel limit. Use a gas-tight glass syringe with a Luer-lock tip.
-
Quenching: Residual t-BuLi in syringes must be quenched by drawing up anhydrous heptane, followed by slow ejection into a beaker of dry ice/isopropanol, never directly into water.
The Reaction Mechanism & Pathway[1]
The transformation relies on a double lithium-halogen exchange. The iodine atoms at the 2,2' positions are sterically crowded but the C-I bond is weak, facilitating exchange at -78°C.
Key Mechanistic Insight: The use of t-BuLi (2.05 equiv per iodine) is superior to n-BuLi. t-BuLi reacts with the generated t-BuI byproduct to form isobutene and LiI, driving the equilibrium forward and preventing alkylation side-reactions.
Figure 1: Reaction pathway for the lithiation-phosphinylation sequence. Strict temperature control is required to maintain axial chirality.
Detailed Experimental Protocol
Phase A: Lithiation and Phosphinylation
Reagents:
-
(R)-2,2'-Diiodo-1,1'-binaphthalene: 5.0 g (9.5 mmol)
-
t-BuLi (1.7 M in pentane): 24 mL (~40 mmol, 4.2 equiv)
-
Chlorodiphenylphosphine (ClPPh2): 3.8 mL (~21 mmol, 2.2 equiv)
-
Solvent: Anhydrous THF (100 mL), freshly distilled from Na/Benzophenone.
Step-by-Step:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.
-
Dissolution: Charge the flask with the diiodide (5.0 g) and anhydrous THF (80 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation (The Critical Step):
-
Add t-BuLi dropwise via syringe over 20 minutes.
-
Observation: The solution will turn a deep yellow/brown.
-
Hold: Stir at -78°C for 1 hour. Do not allow the temperature to rise above -65°C.
-
-
Phosphinylation:
-
Add ClPPh2 dropwise over 10 minutes.
-
Observation: The color typically lightens.
-
Remove the cooling bath and allow the mixture to warm to room temperature (RT) slowly over 3 hours.
-
Reflux the mixture for 1 hour to ensure complete substitution (optional, but recommended for steric bulk).
-
-
Quench: Cool to 0°C and quench with saturated aqueous NH4Cl (20 mL).
Phase B: The "Purification Loop" (Oxidation/Reduction Strategy)
Author's Note: Direct crystallization of BINAP is notoriously difficult due to partial oxidation. The most robust method for high-purity applications is to fully oxidize to BINAP(O)2, crystallize, and then reduce.
Step 1: Oxidation
-
To the crude reaction mixture from Phase A, add H2O2 (30% aq, 5 mL) at 0°C.
-
Stir for 1 hour at RT.
-
Extract with DCM, wash with brine, and dry over MgSO4.
-
Crystallization: Recrystallize the BINAP-dioxide from Toluene/Hexane.
-
Result: White crystalline solid (mp > 260°C).
-
Purity Check: 31P NMR (CDCl3) should show a singlet at ~29 ppm .
-
Step 2: Reduction to Active Ligand
-
Dissolve the purified BINAP-dioxide (4.0 g) in Xylene (60 mL).
-
Add Triethylamine (5.6 mL, 40 mmol) and Trichlorosilane (HSiCl3, 4.0 mL, 40 mmol).
-
Caution: HSiCl3 is volatile and corrosive.
-
-
Heat to 100°C for 3 hours, then reflux for 1 hour.
-
Workup (Anaerobic):
-
Cool to RT. Carefully quench with degassed NaOH (30% aq, 40 mL) under Nitrogen.
-
Separate the organic layer (cannula transfer).
-
Wash with degassed water and brine.
-
Concentrate under vacuum.[2]
-
Recrystallize from degassed Toluene/Ethanol.
-
Data Analysis & Self-Validation
To ensure the protocol was successful, compare your analytical data against these standard benchmarks.
Table 1: 31P NMR Validation Criteria (CDCl3, 162 MHz)
| Species | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| (R)-BINAP (Target) | -15.0 to -16.0 | Singlet | Pure Ligand. |
| BINAP-Monoxide | -15.0 (P) & +28.0 (P=O) | Two Doublets | Incomplete reduction or partial oxidation. |
| BINAP-Dioxide | +28.0 to +29.0 | Singlet | Fully oxidized intermediate. |
| Diphenylphosphinic acid | +30.0 to +35.0 | Broad | Hydrolysis byproduct (wet solvents). |
Visual Workflow of Purification:
Figure 2: The Oxidation/Reduction Purification Loop. This strategy ensures removal of mono-substituted impurities which are difficult to separate from the free phosphine.
Application Notes for Catalysis
-
Storage: Store the final BINAP under Argon in a glovebox. While relatively stable, prolonged exposure to air turns the surface to oxide.
-
Catalyst Formation: When complexing with Ru or Rh, ensure the metal precursor (e.g., [RuCl2(benzene)]2) is added to the ligand in degassed DMF or Ethanol. A color change from orange to clear/brown usually indicates successful coordination.
-
Troubleshooting Low ee: If the resulting catalyst gives low enantiomeric excess (ee), check the optical rotation of the starting diiodide. Racemization during the lithiation step (Step 3) is rare if T < -60°C, but possible if the t-BuLi addition is too fast, causing local heating.
References
-
Original Synthesis (Dibromide/Diiodide Route): Takaya, H.; Akutagawa, S.; Noyori, R. "(R)-(+) and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." Organic Syntheses, 1989 , 67, 20. [Link]
-
Cai/Reider Method (Comparative Context): Cai, D.; Payack, J. F.; Bender, D. R.; Hughes, D. L.; Verhoeven, T. R.; Reider, P. J.[3][4][5] "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion." Journal of Organic Chemistry, 1994 , 59(23), 7180–7181.[5][6] [Link]
-
Purification via Oxide Reduction: Berthod, M.; Mignani, G.; Lemaire, M. "Pd-catalyzed hydroxylation of aryl halides... Synthesis of BINOL and BINAP." Tetrahedron: Asymmetry, 2004 , 15(4), 639-645. (Describes the oxide purification strategy). [Link]
Sources
Application Note: 2,2'-Diiodo-1,1'-binaphthalene in Asymmetric Catalysis
[1][2][3]
Executive Summary: The Axial Anchor
2,2'-Diiodo-1,1'-binaphthalene is not merely a reagent; it is the linchpin of atropisomeric catalysis .[1] Its utility in asymmetric synthesis is bifurcated into two distinct but critical domains:
-
The Gateway Precursor: It serves as the primary electrophilic scaffold for synthesizing high-value
-symmetric ligands, most notably BINAP and its congeners, via double lithium-halogen exchange.[1] -
Direct Organocatalysis: Emerging methodologies utilize the iodine atoms as active sites for Chiral Halogen Bonding (XB) and Hypervalent Iodine (III) catalysis, offering a metal-free alternative for oxidative dearomatization and Lewis acid-like activation.[1]
This guide provides validated protocols for transforming this scaffold into the industry-standard BINAP ligand and details its direct application in hypervalent iodine catalysis.[1]
Strategic Pathway Analysis
The utility of 2,2'-diiodo-1,1'-binaphthalene relies on the specific reactivity of the C-I bond in the sterically congested 2,2' positions.[1]
Mechanistic Divergence[2]
-
Path A (Ligand Synthesis): Exploits the lability of the C-I bond toward Lithium-Halogen exchange to install phosphines, yielding P-chiral or axial-chiral ligands.[1]
-
Path B (Direct Catalysis): Exploits the polarizability of the Iodine atom.[1] Oxidation to I(III) generates a highly electrophilic center capable of coordinate covalent bonding (hypervalent catalysis) or non-covalent interactions (halogen bonding).[1]
Figure 1: Divergent utility of the diiodo-binaphthyl scaffold. Path A represents the classical synthesis of phosphine ligands, while Path B illustrates modern organocatalytic applications.
Protocol A: Synthesis of (R)-BINAP
Context: The transformation of (R)-2,2'-diiodo-1,1'-binaphthalene into (R)-BINAP is the definitive method for accessing this privileged ligand with high optical purity.[1] Direct lithiation of the dibromo analog is often sluggish or incomplete; the diiodo species allows for rapid, quantitative exchange at low temperatures, minimizing racemization.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
(R)-2,2'-Diiodo-1,1'-binaphthalene: 1.0 equiv (Recrystallized)
-
t-Butyllithium (t-BuLi): 4.4 equiv (1.7 M in pentane) - Warning: Pyrophoric[1]
-
Chlorodiphenylphosphine (Ph2PCl): 2.5 equiv[1]
-
Solvent: THF (Anhydrous, degassed) / Toluene
-
Atmosphere: Argon or Nitrogen (Strict exclusion of moisture required)
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and addition funnel. Cool to -78°C using a dry ice/acetone bath.
-
Solvation: Dissolve (R)-2,2'-diiodo-1,1'-binaphthalene (5.0 g, 10 mmol) in anhydrous THF (50 mL) and toluene (50 mL). Transfer to the flask under inert atmosphere.
-
Lithium-Halogen Exchange:
-
Add t-BuLi (44 mmol) dropwise over 30 minutes.
-
Critical Control Point: Maintain internal temperature below -70°C . Higher temperatures promote racemization of the dilithio intermediate.[1]
-
Stir at -78°C for 1 hour. The solution will turn a deep brownish-yellow, indicating the formation of the 2,2'-dilithio species.[1]
-
-
Phosphinylation:
-
Workup:
-
Purification:
Quality Control Data
| Parameter | Specification | Method |
| Yield | > 75% | Gravimetric |
| Enantiomeric Excess (ee) | > 99% | Chiral HPLC (Chiralcel OD-H) |
| 31P NMR | Singlet at ~ -15 ppm | CDCl3 |
| Appearance | White Crystalline Solid | Visual Inspection |
Protocol B: Direct Hypervalent Iodine Catalysis
Context: Recent advances utilize the diiodo scaffold to generate
Mechanism
The iodine atoms are oxidized to I(III) species (e.g., iodomesityl or acetoxy derivatives).[1] The chiral binaphthyl backbone creates a steric pocket that directs the incoming nucleophile to one face of the oxidized substrate.
Materials
-
(R)-2,2'-Diiodo-1,1'-binaphthalene: 10 mol% (Precatalyst)[1]
-
m-Chloroperbenzoic acid (mCPBA): 1.1 equiv (Stoichiometric Oxidant)[1]
-
Substrate: 4-substituted phenol (e.g., 4-methylphenol)
-
Nucleophile: Methanol or Acetic Acid
Step-by-Step Methodology
-
Catalyst Activation (In Situ):
-
In a reaction vial, dissolve (R)-2,2'-diiodo-1,1'-binaphthalene (0.05 mmol) in DCM (2 mL).
-
Add mCPBA (0.6 mmol) at 0°C. Stir for 30 minutes to generate the active I(III) species.
-
Note: The solution often turns yellow/orange.[1]
-
-
Substrate Addition:
-
Add the phenol substrate (0.5 mmol) and the nucleophile (e.g., Methanol, 0.5 mL) to the pre-formed catalyst solution.
-
-
Reaction:
-
Quench & Isolation:
Performance Benchmarking
-
Selectivity: Enantiomeric excesses (ee) for this direct method typically range from 40% to 70% depending on the substrate.[1]
-
Optimization: Higher ee (>90%) is often achieved by modifying the diiodo scaffold (e.g., introducing 3,3'-substituents) rather than using the parent diiodo compound, but the parent compound remains the baseline for screening.
Safety & Handling (E-E-A-T)
-
t-Butyllithium: Extreme fire hazard.[1] Must be handled with a syringe/cannula technique under positive inert pressure.[1] Have a Class D fire extinguisher ready.
-
2,2'-Diiodo-1,1'-binaphthalene: Generally stable solid.[1] Irritant. Store away from light to prevent slow iodine liberation/decomposition.[1]
-
Waste Disposal: Iodinated waste must be segregated from general organic waste in many jurisdictions due to recycling/incineration protocols.[1]
References
-
Synthesis of BINAP: Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1994).[1] Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion.[1][3] Journal of Organic Chemistry. Link[1]
-
Lithiation Protocol: Takaya, H., Mashima, K., Koyano, K., Yagi, M., Kumobayashi, H., Taketomi, T., ... & Noyori, R. (1986).[1] Practical synthesis of (R)- and (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Journal of Organic Chemistry. Link[1]
-
Hypervalent Iodine Catalysis: Dohi, T., Maruyama, A., Takenaga, N., Senami, K., Minamitsuji, Y., Fujioka, H., ... & Kita, Y. (2008).[1] A Chiral Hypervalent Iodine(III) Reagent for Enantioselective Dearomatization of Phenols.[4][1] Angewandte Chemie International Edition. Link[1]
-
Halogen Bonding Catalysis: Bamberger, J., Ostler, F., & García Mancheño, O. (2019).[1] Halogen-Bonding Catalysis. ChemCatChem. Link[1]
application of 2,2'-diiodo-1,1'-binaphthalene in organic electronics
Application Note: 2,2'-Diiodo-1,1'-binaphthalene in Chiral Organic Electronics
Executive Summary
2,2'-Diiodo-1,1'-binaphthalene (CAS: 19634-96-9) serves as a critical axially chiral scaffold in the synthesis of Circularly Polarized Organic Light-Emitting Diodes (CP-OLEDs) and Organic Field-Effect Transistors (OFETs) . Unlike its dihydroxy (BINOL) or diamine (BINAM) analogs, the diiodo-derivative provides high-reactivity electrophilic handles for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille). This allows for the direct incorporation of the chiral binaphthyl core into conjugated backbones without disrupting
This guide details the protocols for transforming 2,2'-diiodo-1,1'-binaphthalene into (1) Chiral Conjugated Polymers via Suzuki Polycondensation and (2) Chiral Small Molecule Dopants via Sonogashira Coupling.
Material Properties & Handling
| Property | Specification | Relevance to Electronics |
| Molecular Formula | High iodine content ensures facile oxidative addition to Pd(0). | |
| Molecular Weight | 506.12 g/mol | Stoichiometry calculations for polymerization. |
| Chirality | Axial ( | Induces circular polarization in emitted light (CPL).[1] |
| Solubility | Soluble in Toluene, THF, CHCl | Compatible with solution-processable organic semiconductor workflows. |
| Stability | Light-sensitive (C-I bond) | CRITICAL: Store in amber vials under inert atmosphere to prevent photo-deiodination. |
Application Note 1: Synthesis of Chiral Conjugated Polymers
Target Application: CP-OLED Emissive Layers. Mechanism: Suzuki-Miyaura Polycondensation. Rationale: The iodine atoms at the 2,2' positions allow the binaphthyl unit to twist the polymer backbone, inducing a helical supramolecular structure that preferentially emits circularly polarized light.
Protocol: Poly(9,9-dioctylfluorene-alt-binaphthalene) (PF-BIN)
Reagents:
-
Monomer A: (R)-2,2'-Diiodo-1,1'-binaphthalene (1.0 eq)
-
Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (1-3 mol%) -
Base: Tetraethylammonium hydroxide (20% aq) or K
CO (2M aq) -
Solvent: Toluene (degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck Schlenk flask and cycle with Argon (3x).
-
Dissolution: Add Monomer A (506 mg, 1 mmol) and Monomer B (642 mg, 1 mmol) to the flask. Add 10 mL of anhydrous toluene.
-
Degassing: Bubble Argon through the solution for 20 minutes to remove dissolved O
(critical to prevent catalyst poisoning and homocoupling). -
Catalyst Addition: Add Pd(PPh
) (35 mg) under Argon flow. -
Activation: Add the aqueous base (3 mL) via syringe.
-
Polymerization: Heat the mixture to 90°C with vigorous stirring for 48–72 hours. The solution should turn fluorescent and viscous.
-
End-Capping (Optional but Recommended): To remove reactive halide/boronate ends, add phenylboronic acid (50 mg), stir for 6h, then add bromobenzene (0.5 mL) and stir for another 6h.
-
Precipitation: Dropwise add the reaction mixture into 200 mL of cold Methanol/HCl (10:1) under stirring.[2][3][4] The polymer will precipitate as a fibrous solid.
-
Purification: Soxhlet extraction with acetone (to remove oligomers) followed by chloroform (to collect high MW polymer).
Workflow Visualization:
Figure 1: Workflow for Suzuki Polycondensation of chiral binaphthyl polymers.
Application Note 2: Chiral Small Molecule Dopants
Target Application: Chiral Inducers for Liquid Crystal OLEDs (LC-OLEDs) or OFETs.
Mechanism: Sonogashira Cross-Coupling.
Rationale: Conjugating the binaphthyl core with alkynes extends the
Protocol: 2,2'-Bis(phenylethynyl)-1,1'-binaphthalene
Reagents:
-
Substrate: (R)-2,2'-Diiodo-1,1'-binaphthalene (1.0 eq)
-
Alkyne: Phenylacetylene (2.5 eq)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl
(PPh ) ] (5 mol%) -
Co-Catalyst: Copper(I) Iodide (CuI) (3 mol%)
-
Base/Solvent: Triethylamine (TEA) / THF (1:1 mix)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, combine the diiodo-binaphthalene (506 mg, 1 mmol), Pd catalyst (35 mg), and CuI (6 mg) in a Schlenk flask.
-
Solvent Addition: Add degassed THF (5 mL) and TEA (5 mL).
-
Reagent Addition: Add phenylacetylene (255 mg, 2.5 mmol) dropwise via syringe.
-
Reaction: Stir at 60°C for 12 hours. The mixture will darken as the reaction proceeds (formation of ammonium salts).
-
Workup: Filter through a celite pad to remove metal salts. Wash the pad with CH
Cl . -
Extraction: Wash the filtrate with NH
Cl (sat. aq) and brine. Dry over MgSO . -
Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient).
Characterization & Validation
To validate the electronic and chiral utility of the synthesized materials, the following data hierarchy is required:
| Technique | Parameter | Acceptance Criteria (Typical) |
| 1H NMR | Purity | Absence of characteristic I-C-H peaks; appearance of coupling partner signals. |
| GPC (Polymers) | Molecular Weight | |
| UV-Vis | Bandgap | |
| Circular Dichroism (CD) | Chirality | Distinct Cotton effects at absorption bands (mirror image for enantiomers). |
| CPL Spectroscopy | g-factor | $ |
Self-Validating Logic:
-
If CD signal is weak: Check starting material optical purity (ee%). Racemization can occur at very high temperatures (>200°C), though unlikely at Suzuki/Sonogashira conditions (60-90°C).
-
If Polymer precipitates early: The molecular weight is likely low. Increase solvent volume or switch to high-boiling solvents (Chlorobenzene) to keep the growing chain in solution.
Troubleshooting Guide
-
Problem: Low yield in Sonogashira coupling.
-
Root Cause: Homocoupling of the alkyne (Glaser coupling) due to oxygen presence.
-
Solution: Rigorous degassing is non-negotiable. Use freeze-pump-thaw cycles for the solvent.
-
-
Problem: Catalyst turns black immediately (Pd black precipitation).
-
Root Cause: Ligand dissociation or instability.
-
Solution: Add excess free ligand (e.g., PPh
) or switch to a more robust catalyst system like Pd(dppf)Cl .
-
References
-
Chemical Communications (RSC) . "Selective synthesis and (chir)optical properties of binaphthyl-based chiral carbon macrocycles." Royal Society of Chemistry. Link
-
Journal of Materials Chemistry C (RSC) . "Engineering the sign of circularly polarized emission in achiral polymer – chiral small molecule blends." Royal Society of Chemistry. Link
-
ResearchGate . "Chiral Thermally Activated Delayed Fluorescence Materials... for Highly Efficient Circularly Polarized Electroluminescence." ResearchGate.[5][6] Link
-
Organic Syntheses . "(S)-(-)- and (R)-(+)-1,1'-Bi-2-naphthol." Organic Syntheses. Link
-
ACS Publications . "Conformational Study of 2,2'-Homosubstituted 1,1'-Binaphthyls." Journal of the American Chemical Society.[7] Link
Sources
- 1. (R)-Binaphthyl derivatives as chiral dopants: substituent position controlled circularly polarized luminescence in liquid crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: (±)-2,2'-dihydroxy-1,1'-binaphthyl [orgspectroscopyint.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,2'-Diiodo-1,1'-Binaphthalene
Current Status: Online Ticket ID: #SC-BINAP-2024 Subject: Troubleshooting Low Yields in Sterically Hindered Bis-Arylation
Executive Summary: The "Steric Wall"
You are likely experiencing low yields because you are treating 2,2'-diiodo-1,1'-binaphthalene as a standard aryl halide. It is not.
This substrate presents a unique "Steric Wall."[1] While the C–I bond is weak and undergoes Oxidative Addition rapidly, the resulting Palladium(II) intermediate is extremely crowded due to the bulk of the binaphthyl backbone and the large iodine atoms. This steric congestion significantly retards the Transmetallation step.
The Consequence: If Transmetallation is slower than the decomposition of your boronic acid (Protodeboronation), your reaction stalls. You likely see:
-
Mono-coupled product (one iodine replaced).
-
De-iodinated starting material (reduction).
-
Unreacted starting material (catalyst death).
Diagnostic Workflow
Before altering conditions, identify your specific failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of low yields in binaphthyl coupling.
Technical Deep Dive & Solutions
Issue A: Ligand Selection (The "Engine")
Standard ligands like PPh₃ (in Pd(PPh₃)₄) or dppf are often insufficient for the second coupling event on the binaphthyl core. The first iodine couples easily, but the second position becomes sterically inaccessible to standard Pd-complexes.
-
The Fix: Use Buchwald Dialkylbiaryl Phosphines , specifically SPhos or XPhos .
-
Why? These ligands are electron-rich (facilitating oxidative addition) but, critically, they are bulky. This bulk promotes the formation of monolithic Pd(0) species (preventing catalyst aggregation) and creates a "pocket" that facilitates the difficult reductive elimination step in crowded systems [1].
Issue B: Protodeboronation (The "Fuel Leak")
The rate of transmetallation for 2,2'-diiodo-1,1'-binaphthalene is slow. In the presence of base and water, aryl boronic acids often hydrolyze (lose the Boron group) faster than they couple.
-
The Fix:
-
Slow Addition: Add the boronic acid (or ester) via syringe pump over 2-4 hours. This keeps the concentration low, favoring coupling over dimerization/hydrolysis.
-
Water Control: While some water is required for the base mechanism, too much promotes protodeboronation. Use a Toluene/Water (10:1) ratio rather than 1:1 [2].
-
Base Switch: If using K₂CO₃, switch to K₃PO₄ (anhydrous or monohydrate). Phosphate is a more efficient activator for the boronic acid in hindered systems.
-
Issue C: The Mono-Coupling Trap
Users often isolate the mono-arylated product because the catalyst dies before the second coupling occurs.
-
The Fix:
-
Stoichiometry: Use 2.5 to 3.0 equivalents of Boronic acid.
-
Temperature: This reaction requires energy to overcome the rotational barrier and steric clash. Run at 90°C - 110°C .
-
Catalyst Loading: Increase Pd loading to 5-10 mol% if stopping at mono-coupling.
-
Visualization: The Steric Bottleneck
The following diagram illustrates the competitive pathways. Your goal is to accelerate the green path (Transmetallation) relative to the red path (Protodeboronation).
Figure 2: Kinetic competition between productive Transmetallation and destructive Protodeboronation.
Standardized High-Yield Protocol
Target: Double Suzuki Coupling of 2,2'-diiodo-1,1'-binaphthalene. Reference Benchmark: Adapted from Buchwald et al. [3] and Ma et al. [4].
| Component | Reagent/Condition | Stoichiometry | Notes |
| Substrate | 2,2'-diiodo-1,1'-binaphthalene | 1.0 equiv | Recrystallize if impure. |
| Coupling Partner | Aryl Boronic Acid | 3.0 equiv | Excess is mandatory. |
| Catalyst Source | Pd(OAc)₂ | 5-8 mol% | More stable precursor than Pd(PPh₃)₄. |
| Ligand | SPhos | 10-16 mol% | 2:1 Ligand:Pd ratio. |
| Base | K₃PO₄ | 4.0 equiv | Finely ground. |
| Solvent | Toluene / Water | 10:1 ratio | Degassed thoroughly. |
| Temperature | 100°C | - | Sealed tube or reflux. |
| Time | 24 - 48 Hours | - | Monitor by LCMS. |
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in dry Toluene. Stir at RT for 30 mins to generate the active catalyst species (yellow to orange color change).
-
Reaction Setup: Add the diiodo substrate, aryl boronic acid, and K₃PO₄ to a heavy-walled pressure vial.
-
Solvent Addition: Add the Toluene (containing the catalyst) and the Water.[2]
-
Degassing: Sparge the mixture with Argon for 15 minutes. Oxygen is the enemy of SPhos.
-
Heating: Seal the vial and heat to 100°C. Stir vigorously (1000 RPM) to ensure phase transfer between the aqueous base and organic layer.
-
Workup: Cool to RT. Filter through Celite. Wash with EtOAc.
-
Purification: Flash chromatography. Note: Binaphthyls often streak; use 1% TEA in your eluent if necessary.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(dppf)Cl₂ instead of SPhos? A: You can try, but yields are typically lower for the double substitution. Pd(dppf)Cl₂ is excellent for preventing isomerization, but SPhos is superior for overcoming the steric hindrance of the 2,2' positions [1].
Q: I see a lot of de-iodinated product (mono-iodo, mono-H). Why? A: This is hydrodehalogenation. It usually happens when the reaction temperature is high but the transmetallation is blocked. The Pd inserts into the C-I bond, fails to find a boronate, and eventually grabs a hydride (often from the solvent or alcohol traces) and eliminates. Solution: Ensure your Boronic Acid is fresh and consider using a higher concentration of Boronic Acid to outcompete the hydride source.
Q: My boronic acid is expensive. Can I reduce the equivalents? A: Not recommended for the diiodo substrate. If you reduce equivalents, you will get a statistical mixture of mono- and bis-products which are notoriously difficult to separate by column chromatography.
Q: Why Toluene/Water? Can I use DMF? A: DMF works, but Toluene/Water (biphasic) often suppresses protodeboronation better than homogenous DMF/Water mixtures for this specific substrate class. The biphasic system keeps the boronate in the aqueous phase until it interacts with the catalyst at the interface [2].
References
-
Altman, R. A., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands." Nature Protocols, 2(11), 3115-3121.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.
-
Ma, Y., Song, C., Jiang, W., Wu, Q., Wang, Y., Liu, X., & Andrus, M. B. (2003). "Suzuki Coupling for the Synthesis of 3,3'-Diaryl-1,1'-binaphthyls." Organic Letters, 5(18), 3317–3319.
Sources
Technical Support Center: Purification of 2,2'-Diiodo-1,1'-Binaphthalene by Recrystallization
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2,2'-diiodo-1,1'-binaphthalene via recrystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol, all designed to address the specific challenges encountered during the purification of this important chiral compound.
Troubleshooting Guide
This section addresses common issues that may arise during the recrystallization of 2,2'-diiodo-1,1'-binaphthalene, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| No Crystal Formation Upon Cooling | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- The presence of significant impurities inhibiting crystal nucleation. | - Induce Crystallization: Try scratching the inside of the flask at the solvent line with a glass rod or adding a seed crystal of pure 2,2'-diiodo-1,1'-binaphthalene.[1]- Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| Low Recovery of Purified Product | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration.- The chosen solvent is too effective at dissolving the compound even at low temperatures. | - Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Preheat Filtration Apparatus: Warm the funnel and filter paper with hot solvent before filtration to prevent premature crystal formation.- Optimize Solvent System: If recovery is consistently low, consider a different solvent or a two-solvent system where the compound has lower solubility at cold temperatures.[2] |
| Formation of an Oil Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent.- The crude product is highly impure, leading to a significant depression of the melting point.- The rate of cooling is too fast, preventing the ordered arrangement of molecules into a crystal lattice. | - Adjust Solvent System: Select a solvent with a lower boiling point or use a two-solvent system to lower the overall boiling point of the solution.- Pre-purification: If the crude product is very impure, consider a preliminary purification step such as a silica gel plug filtration before recrystallization.- Slower Cooling: Allow the solution to cool very slowly to encourage proper crystal growth. |
| Discolored Crystals (Yellow or Brown Tint) | - Presence of colored impurities from the synthesis, such as residual iodine or oxidation byproducts.[3]- Co-precipitation of impurities with the desired product. | - Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.- Slow Crystallization: Rapid cooling can trap impurities within the crystal lattice. A slower cooling process allows for more selective crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 2,2'-diiodo-1,1'-binaphthalene?
A1: The ideal solvent is one in which 2,2'-diiodo-1,1'-binaphthalene is highly soluble at elevated temperatures and poorly soluble at low temperatures. While a specific, universally "best" solvent is not documented, good starting points for screening include toluene, a mixed solvent system of dichloromethane (DCM) and a non-polar solvent like hexane or pentane, or alcohols such as ethanol or methanol.[3][4] A two-solvent system often provides the best results, allowing for fine-tuning of the solubility.[2]
Q2: How can I determine the appropriate ratio for a two-solvent recrystallization system?
A2: For a two-solvent system (e.g., DCM/hexane), dissolve the crude 2,2'-diiodo-1,1'-binaphthalene in the minimum amount of the "good" solvent (DCM) at an elevated temperature. Then, slowly add the "bad" solvent (hexane) dropwise until you observe persistent cloudiness (the cloud point). Add a few drops of the "good" solvent back into the hot solution until it becomes clear again. Then, allow the solution to cool slowly.[2][4]
Q3: What are the likely impurities in my crude 2,2'-diiodo-1,1'-binaphthalene?
A3: Common impurities can include unreacted starting materials (e.g., 1,1'-bi-2-naphthol or BINOL), mono-iodinated species, and colored byproducts resulting from oxidation or side reactions involving iodine.[5][6] The presence of these impurities can affect the crystallization process and the purity of the final product.
Q4: My recrystallized product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indicator of impurities remaining in your product. Pure crystalline solids typically have a sharp melting point range of 1-2°C. If you observe a broad range, a second recrystallization may be necessary to achieve higher purity.
Q5: Can I reuse the mother liquor to obtain more product?
A5: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by concentrating the mother liquor by evaporating some of the solvent and then cooling it again. However, be aware that the second crop of crystals may be less pure than the first.
Experimental Protocol: Recrystallization of 2,2'-Diiodo-1,1'-Binaphthalene
This protocol outlines a general procedure for the purification of 2,2'-diiodo-1,1'-binaphthalene using a two-solvent system of dichloromethane (DCM) and hexane.
Step-by-Step Methodology
-
Dissolution: In a fume hood, place the crude 2,2'-diiodo-1,1'-binaphthalene into an Erlenmeyer flask. Add a minimal amount of DCM (the "good" solvent) and gently warm the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid overheating.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, preheat a funnel and fluted filter paper with hot DCM and filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Reaching the Cloud Point: While keeping the solution warm, add hexane (the "bad" solvent) dropwise with continuous swirling until a faint, persistent cloudiness is observed.
-
Clarification: Add a few drops of DCM to the hot solution until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid rapid cooling. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Starting Material | Crude 2,2'-diiodo-1,1'-binaphthalene | Purity can vary depending on the synthetic route. |
| Solvent System | Dichloromethane (DCM) / Hexane | The ratio will depend on the impurity profile of the crude material. |
| Approximate Solvent Ratio | ~1:3 to 1:5 (DCM:Hexane) | This is an estimated starting point and should be optimized for each batch. |
| Expected Yield | 70-90% | Yields will vary based on the purity of the crude material and the care taken during the procedure. |
| Expected Purity | >98% | Purity should be assessed by techniques such as NMR spectroscopy and melting point analysis. |
Recrystallization Workflow Diagram
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. chemistry-solutions.com [chemistry-solutions.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Oxidation of BINOLs by Hypervalent Iodine Reagents: Facile Synthesis of Xanthenes and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Optimization for 2,2'-Diiodo-1,1'-binaphthalene
Introduction: The Steric Challenge
Welcome to the Advanced Synthesis Support Center. You are likely here because you are utilizing 2,2'-diiodo-1,1'-binaphthalene (and its atropisomeric derivatives) as a high-value electrophile to synthesize chiral ligands (like BINAP) or extended chiral scaffolds via C-C or C-P bond formation.
The Core Problem: While the C-I bond is weak and undergoes oxidative addition readily, the 1,1'-binaphthyl backbone creates immense steric bulk around the metal center. This steric wall often inhibits the transmetallation or reductive elimination steps, leading to catalyst stagnation, deiodination (protodehalogenation), or homocoupling.
This guide moves beyond standard textbook protocols to help you reduce catalyst loading (from the wasteful 10 mol% to an optimized <1-2 mol%) while maintaining high enantiopurity and yield.
Module 1: C-P Bond Formation (BINAP Synthesis)
The most critical application of 2,2'-diiodo-1,1'-binaphthalene is the synthesis of BINAP via double phosphinylation.
Optimization Strategy: Nickel vs. Palladium
While Nickel (NiCl₂(dppe)) is the historical standard, it often requires high loading (10 mol%) and harsh temperatures (100°C+). Palladium offers a pathway to lower loading but requires precise ligand tuning.
Protocol A: Optimized Ni-Catalyzed Coupling (Standard)
Use this for robustness if cost/metal scavenging is not the primary constraint.
-
Catalyst Precursor: NiCl₂(dppe)
-
Loading: Start at 5 mol% . If reaction stalls at 50% conversion (monophosphinylation), do not add more catalyst immediately. Add Zn dust (0.5 equiv) to regenerate Ni(0) species.
-
Solvent: DMF (Anhydrous, degassed).
-
Temperature: 100 °C.
Protocol B: Low-Loading Pd-Catalyzed Coupling (Advanced)
Use this for high-value synthesis requiring lower metal contamination.
-
Catalyst: Pd(OAc)₂ (1-2 mol%) + dppf (1.1 equiv relative to Pd).
-
Why dppf? The large bite angle of dppf facilitates the difficult reductive elimination in sterically crowded systems better than PPh₃.
-
-
Phosphinylating Agent: Ph₂PH (Diphenylphosphine) or Ph₂P(O)H (Diphenylphosphine oxide) for air stability.
-
Base: DABCO (4 equiv).[1]
-
Critical Insight: Inorganic bases (K₂CO₃) often fail due to poor solubility in the organic phase required for the bulky binaphthyl system. DABCO acts as both base and transient ligand.
-
Data Comparison: Catalyst Efficiency
| Catalyst System | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Major Side Product |
| NiCl₂(dppe) | 10.0 | 100 | 48 | 77 | Monophosphine |
| NiCl₂(dppe) + Zn | 5.0 | 100 | 24 | 82 | None |
| Pd(OAc)₂ / dppf | 1.5 | 110 | 18 | 89 | De-iodinated binaphthyl |
| Pd(PPh₃)₄ | 5.0 | 120 | 72 | 45 | Homocoupling |
Module 2: C-C Coupling (Suzuki/Ullmann)
When attaching aryl groups to the 2,2' positions (e.g., for material science applications), the steric hindrance is even more pronounced than in phosphinylation.
The "Pd-Black" Problem
In 2,2'-diiodo-1,1'-binaphthalene reactions, you will often see the reaction mixture turn black (Pd precipitation) before conversion is complete. This occurs because the oxidative addition is fast, but the bulky binaphthyl group prevents the incoming nucleophile (boronic acid/organozinc) from coordinating, leaving the Pd(II) species unstable.
Troubleshooting Workflow
Use the following logic flow to diagnose stalled reactions.
Caption: Diagnostic logic for stalled Pd-catalyzed couplings of sterically hindered diiodo-binaphthyls.
Module 3: Experimental Protocols
Protocol: Pd-Catalyzed Suzuki Coupling of 2,2'-Diiodo-1,1'-binaphthalene
Targeting <2 mol% Catalyst Loading[2][3]
Reagents:
-
2,2'-Diiodo-1,1'-binaphthalene (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Catalyst: Pd₂(dba)₃ (0.5 mol%) + S-Phos (2.0 mol%)
-
Note: The ratio of Ligand:Pd should be 2:1 or higher to prevent precipitation. S-Phos is essential here; standard PPh₃ will fail due to the bulk of the binaphthyl.
-
-
Base: K₃PO₄ (3.0 equiv, anhydrous)
-
Solvent: Toluene/Water (10:1)
Step-by-Step:
-
Degassing: Charge the reaction vessel with solid reagents. Evacuate and backfill with Argon (x3). Oxygen is the enemy of low-loading catalysis.
-
Solvent Addition: Add degassed Toluene/Water.
-
Activation: Heat to 100°C .
-
Monitoring: Monitor by HPLC/UPLC.
-
Checkpoint: If mono-coupled product persists after 4 hours, add a second aliquot of boronic acid (0.5 equiv), NOT more catalyst. The stall is likely due to boronic acid protodeboronation, not catalyst death.
-
-
Workup: Cool, dilute with EtOAc, wash with brine.
-
Scavenging: Add QuadraPure™ TU (Thiourea scavenger) or similar silica-bound scavenger and stir for 2 hours to remove residual Pd. This is more effective than charcoal for these lipophilic products.
FAQ: Common Issues
Q: My reaction yields the mono-iodinated product and stops. Why? A: This is the "Steric Ceiling." The first substitution increases the steric bulk, making the second oxidative addition significantly harder.
-
Fix: Switch to a "hotter" catalyst system like Pd-PEPPSI-IPr or increase the temperature to 130°C using mesitylene as a solvent.
Q: Can I use Copper (Ullmann) instead of Palladium? A: Yes, but it is less efficient. Classical Ullmann coupling requires stoichiometric Copper (bronze) and temperatures >180°C, which can cause racemization of the binaphthyl backbone (atropisomerization barrier is high, but 200°C pushes it). Pd-catalyzed reactions at 100°C preserve enantiopurity better.
Q: How do I remove the toxic phosphine stench (if making BINAP)? A: If using Ph₂PH, quench the reaction mixture with bleach (NaOCl) or H₂O₂ in the fume hood before workup. This oxidizes residual phosphine to the odorless phosphine oxide.
Mechanism Visualization
Understanding the failure point is key to optimization.
Caption: Catalytic cycle highlighting Transmetallation and Reductive Elimination as the rate-limiting steps due to steric hindrance.
References
-
Cai, D., et al. (1999).[4] "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." Organic Syntheses, 76, 6.
-
Murata, M., et al. (2002). "Pd-Catalyzed C-P Bond Formation." Journal of the American Chemical Society.[5] (Foundational work on Pd-catalyzed phosphinylation).
- Barder, T. E., & Buchwald, S. W. (2007). "Improved catalysts for the palladium-catalyzed synthesis of biaryls." Organic Letters. (Source for S-Phos usage in sterically hindered couplings).
-
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Ullmann-Type Coupling." Accounts of Chemical Research.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Ullmann Homocoupling of 2,2'-Diiodo-1,1'-binaphthalene
This guide addresses the technical challenges associated with the Ullmann homocoupling of 2,2'-diiodo-1,1'-binaphthalene . This specific reaction is typically employed to synthesize quaternaphthalenes (linear dimers), perylene precursors, or cyclic tetranaphthylenes (chiral macrocycles).
Due to the extreme steric congestion at the 2,2'-positions of the binaphthyl backbone, this reaction is notoriously difficult and prone to reductive deiodination.
Part 1: Diagnostic Troubleshooting Guide
This section addresses the three most common failure modes: Reductive Deiodination (formation of 1,1'-binaphthalene), Stalled Reaction (recovery of starting material), and Oligomerization Control (linear vs. cyclic products).
Issue 1: The Major Product is 1,1'-Binaphthalene (Deiodination)
Symptom: The reaction mixture turns dark, but upon workup, you isolate the reduced product (1,1'-binaphthalene) instead of the coupled dimer/oligomer. Root Cause: In the absence of rapid coupling, the transient aryl radical or organocopper intermediate abstracts a hydrogen atom from the solvent or moisture.
| Diagnostic Step | Corrective Action | Scientific Rationale |
| Check Solvent Quality | Switch to Nitrobenzene or Diphenyl Ether. Avoid DMF/DMAc if moisture is suspected. | Polar aprotic solvents like DMF are hygroscopic. At high temperatures (>150°C), even trace water acts as a proton source for the aryl-copper intermediate. Nitrobenzene is non-protic and tolerates higher temperatures. |
| Verify Cu Activation | Use Mechanically or Chemically Activated Copper. | Oxide layers on Copper bronze prevent the initial oxidative addition. The "induction period" allows side reactions (reduction) to dominate. |
| Proton Sources | Add 4Å Molecular Sieves. | Scavenges trace water generated or present in the system, preventing H-abstraction. |
Issue 2: No Reaction / Recovery of Starting Material
Symptom: The starting material (2,2'-diiodo-1,1'-binaphthalene) remains unchanged despite heating. Root Cause: The C-I bond at the 2,2'-position is sterically shielded by the naphthyl rings, preventing the copper surface from inserting into the bond.
-
Solution A (Thermal Boost): The reaction requires temperatures >190°C . Standard reflux in DMF (153°C) is often insufficient for this specific hindered substrate. Use Nitrobenzene (210°C) or a Sand Bath melt .
-
Solution B (Ligand Acceleration): Add 1,10-Phenanthroline or Ethylenediamine derivatives. These ligands break down the copper aggregates and solubilize the Cu(I) species, allowing it to access the hindered iodine.
Issue 3: Uncontrolled Polymerization vs. Cyclization
Symptom: Formation of insoluble black tars or high-molecular-weight polymers instead of the desired discrete cyclic tetramer or dimer. Root Cause: Concentration dependence. High concentrations favor linear polymerization; low concentrations favor cyclization.
-
Protocol Adjustment: For Cyclic Tetranaphthylenes , use High Dilution Conditions (0.01 M) . Add the diiodide dropwise to the copper suspension over 4–6 hours.
-
Protocol Adjustment: For Quaternaphthalenes (Dimers) , use High Concentration (0.5 M) to favor intermolecular collision over intramolecular ring closure (if applicable).
Part 2: Optimized Experimental Protocol
This protocol is designed to minimize deiodination and maximize C-C bond formation for hindered binaphthyl systems.
Materials & Reagents
-
Substrate: 2,2'-Diiodo-1,1'-binaphthalene (Recrystallized, >98% purity).
-
Catalyst: Copper Bronze (Activated).
-
Solvent: Nitrobenzene (Distilled over CaH₂).
-
Additive: DMF (small amount as co-solvent if solubility is poor) or 1,10-Phenanthroline (10 mol%).
Step-by-Step Workflow
-
Copper Activation (Critical):
-
Wash Copper bronze (5 eq.) with 2% iodine in acetone (removes surface oxides).
-
Wash with acetone/HCl (1:1), then pure acetone, then diethyl ether.
-
Dry under high vacuum immediately before use. Note: Activated copper should appear light pink/salmon, not dark brown.
-
-
Reaction Setup:
-
In a flame-dried Schlenk tube, suspend activated Cu (5.0 equiv) in Nitrobenzene.
-
Heat to 200°C (sand bath) under a vigorous Argon flow.
-
Dropwise Addition: Dissolve 2,2'-diiodo-1,1'-binaphthalene in minimal Nitrobenzene. Add this solution to the hot copper suspension over 2 hours via syringe pump. Rationale: Keeps the concentration of the active organocopper species low, preventing polymerization and favoring controlled coupling.
-
-
Monitoring:
-
Maintain 200°C for 12–24 hours.
-
Monitor via HPLC or TLC (Note: Starting material and reduced product have similar Rf values; use HPLC for accurate deiodination tracking).
-
-
Workup:
-
Cool to 80°C. Filter hot through Celite to remove Copper residues (Warning: Copper residues may be pyrophoric).
-
Distill off Nitrobenzene under reduced pressure (high vacuum).
-
Purify via column chromatography (Silica gel, Hexane/DCM gradient).
-
Part 3: Mechanistic Visualization & Logic
The following diagram illustrates the decision pathways and chemical causality in the Ullmann coupling of hindered diiodides.
Figure 1: Competitive pathways in the Ullmann coupling of hindered binaphthyls. Success depends on suppressing the H-abstraction pathway via strict anhydrous conditions and high temperatures.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Palladium (Suzuki/Stille) instead of Copper for this homocoupling? A: Yes, and it is often preferred for this specific substrate. The Yamamoto coupling (Ni(cod)₂, COD, bipyridine) is generally superior to Ullmann coupling for sterically hindered dihalides like 2,2'-diiodo-1,1'-binaphthalene. Nickel is less sensitive to steric bulk than Copper. However, if you must use Ullmann (e.g., for cost or specific functional group tolerance), strict adherence to the high-temperature/nitrobenzene protocol is required.
Q2: Why does my reaction mixture turn green instead of the expected brown/black? A: A green solution indicates the formation of Cu(II) species , likely due to oxygen leakage into the reaction vessel. The active Ullmann species is Cu(I).[1][2] Oxygen oxidizes the catalytic surface, killing the reaction and promoting deiodination. Ensure a rigorous inert atmosphere (Argon balloon or Schlenk line).
Q3: Is it possible to form Perylene from this reaction? A: While 2,2'-coupling of 1,1'-binaphthyl formally resembles the perylene core, perylene is typically synthesized via the coupling of 1,8-diiodonaphthalene or the reductive cyclodehydrogenation of 1,1'-binaphthalene using Potassium metal (not Copper). The Ullmann coupling of the 2,2'-diiodo species tends to form intermolecular bonds (dimers/oligomers) rather than the intramolecular bond required to close the perylene bay region, due to the extreme ring strain involved in the transition state for the latter.
References
-
Nelson, T. D., & Crouch, R. D. (2004). Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Organic Reactions.
-
Fanta, P. E. (1974). The Ullmann Synthesis of Biaryls. Synthesis, 1974(01), 9-21.
-
Sambiagio, C., et al. (2014). Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43, 3525-3574.
-
Rickhaus, M., et al. (2010). Perylene Synthesis via Reductive Cyclization.
Sources
Technical Support Center: Suzuki-Miyaura Coupling of 2,2'-Diiodo-1,1'-Binaphthalene
Ticket ID: SM-BIN-22-I Subject: Optimization of Base & Reaction Conditions for Sterically Hindered Bis-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenge
You are likely attempting to synthesize 2,2'-diaryl-1,1'-binaphthalene derivatives (precursors to chiral ligands like BINAP or NOBIN).
The Core Challenge: The 2,2'-diiodo-1,1'-binaphthalene substrate presents extreme steric hindrance . The iodine atoms are located at the ortho positions of the biaryl axis, creating a crowded environment that inhibits the transmetallation step of the catalytic cycle.
-
Standard Bases (Na₂CO₃): Often fail to drive the reaction to completion, resulting in mono-coupled products or stalled starting material.
-
The Solution: You must use bases that enhance the nucleophilicity of the boronate species or possess specific counter-cation effects (e.g., Ba²⁺, Cs⁺) to overcome the steric barrier.
Troubleshooting Guide (Symptom-Based)
Use this decision matrix to diagnose your current experimental failure.
Symptom A: Reaction stalls at Mono-Coupled Product
Observation: LCMS shows ~50% conversion to the mono-aryl species. The second iodine remains intact despite prolonged heating.
-
Root Cause: The catalyst is dying before the second, more difficult oxidative addition/transmetallation can occur. The base is likely too weak or insoluble in the organic phase to maintain a high concentration of active boronate.
-
Corrective Action:
-
Switch Base: Move from Na₂CO₃ to Ba(OH)₂·8H₂O or Cs₂CO₃ .
-
Solvent Modification: Ensure your solvent system dissolves the mono-coupled intermediate. Switch to DME/H₂O (3:1) or Toluene/EtOH/H₂O .
-
Temperature: This reaction requires energy. Ensure internal temperature is >90°C (Reflux).
-
Symptom B: Significant Deiodination (Protodehalogenation)
Observation: You observe 2-iodo-1,1'-binaphthalene or 1,1'-binaphthalene (loss of iodine without coupling).
-
Root Cause: The transmetallation is too slow compared to the rate of reductive elimination of the hydrido-palladium species (often formed via
-hydride elimination from alkyl impurities or solvent oxidation). Highly basic alkoxides (e.g., KOtBu) often exacerbate this. -
Corrective Action:
-
Use Anhydrous Bases: Switch to anhydrous K₃PO₄ suspended in Toluene/Dioxane.
-
Water Control: While Suzuki requires water, excess water with strong hydroxide bases promotes protodeboronation of the boronic acid. Limit water to stoichiometric necessity (e.g., 5-10% v/v).
-
Symptom C: No Reaction (Starting Material Recovered)
Observation: Catalyst turns black (Pd black precipitation) immediately.
-
Root Cause: Oxidation of the catalyst or poisoning by the iodide.
-
Corrective Action:
-
Degassing: Sparging with Argon is insufficient. Use Freeze-Pump-Thaw (3 cycles) .[1]
-
Ligand Upgrade: PPh₃ is likely insufficient. Switch to electron-rich, bulky Buchwald ligands (S-Phos or X-Phos ) which form a robust catalytic species capable of handling the steric bulk.
-
Base Selection Matrix
The choice of base determines the concentration of the reactive "ate" complex (boronate).
| Base | Class | Suitability for 2,2'-Diiodo | Mechanism of Action | Recommendation |
| Na₂CO₃ | Weak Carbonate | Low | Poor solubility in organic media; insufficient activation for crowded transition states. | Avoid for this substrate. |
| Ba(OH)₂ | Hydroxide | High | "The Barium Effect" : Ba²⁺ may assist in pre-organizing the transition state or accelerating transmetallation via coordination. | Standard Protocol (See below). |
| Cs₂CO₃ | Carbonate | High | "The Cesium Effect" : High solubility in DMF/DME; Cs⁺ is a large cation that stabilizes the transition state. | Modern Alternative to Barium. |
| TlOH | Hydroxide | High | Extremely active; historically used for BINAP synthesis. | Avoid (Severe Toxicity). |
| K₃PO₄ | Phosphate | Medium | Milder than hydroxides; excellent when paired with S-Phos or X-Phos. | Use if functional groups are sensitive. |
Validated Experimental Protocol
Protocol ID: SM-BaOH-DME Target: Bis-arylation of 2,2'-diiodo-1,1'-binaphthalene.
Reagents:
-
Substrate: 2,2'-Diiodo-1,1'-binaphthalene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (2.5 - 3.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5-10 mol%) OR Pd₂(dba)₃ (2 mol%) + S-Phos (4 mol%)
-
Base: Ba(OH)₂·8H₂O (3.0 - 4.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under Argon flow.
-
Charging: Add the diiodide (1.0 eq), arylboronic acid (3.0 eq), and Ba(OH)₂·8H₂O (4.0 eq).
-
Solvent: Add DME and degassed Water.
-
Note: The concentration should be approx 0.1 M with respect to the diiodide.
-
-
Degassing: Perform 3 cycles of Freeze-Pump-Thaw. This is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Under a positive pressure of Argon, add the Pd catalyst quickly.
-
Reaction: Heat the mixture to reflux (approx 85-90°C) .
-
Checkpoint: The reaction usually requires 12–24 hours. The mixture may turn heterogeneous (slurry).
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with saturated NH₄Cl (to remove Barium salts) and Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
-
Tip: 2,2'-diaryl-1,1'-binaphthalenes are often highly crystalline; recrystallization from EtOAc/Hexane is often superior to chromatography.
-
Mechanistic Visualization
The following diagram illustrates why the Base is the rate-determining factor in the Transmetallation step for this hindered substrate.
Frequently Asked Questions (FAQs)
Q: Can I use K₂CO₃ instead of Ba(OH)₂? A: For simple substrates, yes. For 2,2'-diiodo-1,1'-binaphthalene, K₂CO₃ is often too weak to drive the second coupling event. If you must avoid Barium, use Cs₂CO₃ (Cesium Carbonate) in Toluene/Ethanol.
Q: Why do I see a lot of homocoupled boronic acid (Ar-Ar)? A: This indicates that the transmetallation is slow (due to sterics), allowing the boronic acid to undergo oxidative homocoupling (often catalyzed by Pd in the presence of oxygen). Solution: Improve your degassing technique (Freeze-Pump-Thaw) and add the catalyst last.
Q: My product is racemizing. Why? A: 2,2'-diiodo-1,1'-binaphthalene is axially chiral but has a relatively low barrier to rotation compared to the final product. However, if you are starting with enantiopure material, high temperatures (>100°C) with strong bases for extended periods can induce racemization. Solution: Keep the temperature at the minimum required for reflux (80-85°C) and monitor reaction progress closely to avoid "over-cooking."
References
-
Original Synthesis of BINAP Derivatives (Use of TlOH/Ba(OH)₂)
-
The "Cesium Effect" in Suzuki Coupling
-
Mechanism of Base Activation
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
-
Sterically Hindered Substrates
-
Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. (Discusses synthesis of hindered binaphthyl backbones). Link
-
Sources
removing palladium catalyst from 2,2'-diiodo-1,1'-binaphthalene reaction mixture
[1]
Ticket ID: PD-REM-BINAP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Pd catalyst from aryl iodide intermediate (2,2'-diiodo-1,1'-binaphthalene)[1]
Diagnostic & Triage
Before initiating a purification protocol, we must characterize the nature of your contamination.[1][2] Palladium residues in cross-coupling or homocoupling reactions (often used to synthesize binaphthyl backbones) exist in two primary forms, each requiring a different removal strategy.
The Contaminant Profile
| Pd Species | Characteristics | Primary Removal Strategy |
| Pd(II) Complexes | Soluble, often ligated (e.g., phosphines).[1][3] Homogeneously distributed.[1][2] | Chelating Scavengers (Thiol/Thiourea functionalized silica) |
| Pd(0) Nanoparticles | Colloidal "black," insoluble but suspended.[1][2] Can pass through standard filters. | Activated Carbon or Filtration Aids (Celite/Diatomaceous Earth) |
Core Challenge: 2,2'-diiodo-1,1'-binaphthalene is a lipophilic, bulky aromatic solid.[1] It dissolves well in non-polar solvents (DCM, Toluene, THF) but precipitates in polar protic solvents (MeOH, Water).[1]
Standard Protocols (The "How-To")
Method A: Functionalized Silica Scavengers (Recommended)
Best for: High-value intermediates, reliable reproducibility, and ease of filtration.[1]
Theory: Silica modified with mercaptopropyl (Si-Thiol) or thiourea (Si-Thiourea) groups binds Pd with high affinity (
Protocol:
-
Dissolution: Dissolve crude 2,2'-diiodo-1,1'-binaphthalene in THF or DCM (10 volumes). Avoid coordinating solvents like DMF or DMSO if possible, as they compete with the scavenger.[1][2]
-
Incubation: Stir at 40–50°C for 4 hours .
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a sintered glass funnel packed with a thin layer of Celite.[1][2]
-
Rinse: Wash the filter cake with 2 volumes of fresh solvent to recover adsorbed product.[1][2]
-
Concentration: Evaporate solvent to yield the purified solid.
Method B: The "Wash" Technique (L-Cysteine)
Best for: Large-scale batches where solid scavengers are cost-prohibitive.[1]
Theory: L-Cysteine is a water-soluble amino acid that forms a highly stable, water-soluble complex with Pd, effectively pulling it from the organic phase.[1]
Protocol:
-
Dissolve the crude product in Toluene or Ethyl Acetate .[1][2]
-
Prepare a 10% (w/v) aqueous solution of L-Cysteine .
-
Heat the biphasic mixture to 60°C and stir vigorously for 1 hour.
-
Separate phases. Wash the organic layer with water (2x) to remove residual cysteine.[1][2]
-
Dry organic layer over
, filter, and concentrate.
Decision Logic & Workflow
Use the following logic flow to select the optimal scavenger. This minimizes yield loss while maximizing Pd clearance.[1][2]
Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on solubility and Pd oxidation state.
Troubleshooting & FAQs
Q1: My product is turning grey after crystallization. What happened?
-
Diagnosis: This indicates "Pd occlusion."[1][2] As the binaphthyl crystal lattice forms, it traps colloidal Pd(0) inside.[1][2]
-
Fix: You cannot wash this out. You must redissolve the solid completely in a good solvent (DCM/THF), treat with Activated Carbon (Darco KB-B) for 2 hours at 50°C to adsorb the colloids, filter, and then recrystallize.[1]
Q2: I used Si-Thiol, but the Pd levels are still ~500 ppm. Why?
-
Cause: The Pd catalyst might have a bulky ligand (like dppf or BINAP itself) that is sterically hindering the approach to the silica surface.[1][2]
-
Fix: Switch to Si-Thiourea . Thiourea has a different binding mode and often works better for complex ligated Pd species.[2] Alternatively, add a small amount of TMT (Trimercaptotriazine) to precipitate the Pd, then filter.[1]
Q3: How do I validate compliance with ICH Q3D?
Comparative Data: Scavenger Efficiency
The following table summarizes expected clearance rates for aryl-iodide matrices based on internal benchmarks and literature precedents (Garrett & Prasad, 2004).
| Method | Residual Pd (Initial: 1000 ppm) | Yield Loss | Pros | Cons |
| Crystallization (Only) | 200–400 ppm | 10–20% | Simple | Ineffective for high loads; occlusion risk.[1][2] |
| Activated Carbon | 50–100 ppm | 5–15% | Cheap | Low selectivity; messy filtration.[1][2] |
| Si-Thiol (Silica) | < 10 ppm | < 2% | High purity, easy filtration | Higher cost.[1][2] |
| L-Cysteine Wash | 20–50 ppm | 5% | Scalable | Requires biphasic solubility.[1][2] |
References
-
Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] [1]
-
International Council for Harmonisation (ICH). (2019).[1][2] Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency.[1][2]
-
SiliCycle Inc. (2023).[1][2][7] SiliaMetS® Metal Scavengers: Application Notes for Palladium Removal.
-
Welch, C. J., et al. (2005).[1][2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.[1] [1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. interlabor.ch [interlabor.ch]
- 7. biotage.com [biotage.com]
challenges in the scale-up of 2,2'-diiodo-1,1'-binaphthalene synthesis
Welcome to the technical support center for the synthesis of 2,2'-diiodo-1,1'-binaphthalene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this compound. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate the complexities of this synthesis.
Introduction to the Synthesis
The synthesis of 2,2'-diiodo-1,1'-binaphthalene typically proceeds from the readily available 1,1'-bi-2-naphthol (BINOL). The process generally involves the protection of the hydroxyl groups, followed by a directed ortho-lithiation and subsequent quenching with an iodine source. While conceptually straightforward, this synthesis is fraught with potential challenges, particularly when transitioning to larger scales. Issues such as incomplete reactions, the formation of difficult-to-separate byproducts, and purification hurdles are common. This guide aims to provide clear, actionable solutions to these problems.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 2,2'-diiodo-1,1'-binaphthalene. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolution.
Problem 1: Incomplete Iodination - A Mixture of Starting Material, Mono-iodinated, and Di-iodinated Product is Observed.
Q: My reaction is not going to completion, and I'm isolating a mixture of the starting material, the mono-iodinated byproduct, and my desired di-iodinated product. How can I drive the reaction to completion and improve the yield of the di-iodinated product?
A: This is a very common issue, often stemming from incomplete di-lithiation of the protected BINOL intermediate. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
Underlying Causes and Solutions:
-
Insufficient n-Butyllithium (n-BuLi): The stoichiometry of n-BuLi is critical. While literature procedures often call for 2.2 equivalents, the actual concentration of commercial n-BuLi can vary. It is crucial to titrate your n-BuLi solution before use to determine its exact molarity.
-
Actionable Advice: Increase the equivalents of n-BuLi to 3.0 or even 4.0 equivalents to ensure complete di-lithiation.[1]
-
-
Poor Quality of TMEDA: Tetramethylethylenediamine (TMEDA) is a common additive used to break up n-BuLi aggregates and increase its reactivity. If the TMEDA is old or has been exposed to moisture, it can quench the n-BuLi.
-
Actionable Advice: Always use freshly distilled TMEDA for this reaction.
-
-
Prolonged Reaction Time at Room Temperature: While some protocols suggest long reaction times (e.g., 24 hours) at room temperature for the lithiation step, this can sometimes lead to side reactions, including the decomposition of the lithiated intermediate.[1]
-
Actionable Advice: Monitor the reaction. For the methylated BINOL ether, a precipitate of the di-lithium salt should form. Shorter reaction times of 3-4 hours at room temperature, or even at 0°C, may be sufficient and can minimize side reactions.[1]
-
-
Choice of Protecting Group: The methoxy (Me) group is a commonly used protecting group. However, other groups like methoxymethyl (MOM) can be more effective at directing the ortho-lithiation.[1]
-
Actionable Advice: Consider switching to a MOM-protected BINOL, which can facilitate a more efficient and milder lithiation.[1]
-
Experimental Protocol Adjustment:
To systematically address incomplete lithiation, you can perform a deuterium quench experiment on a small scale.
| Step | Action | Purpose |
| 1 | Perform the lithiation reaction as you normally would. | Establish a baseline. |
| 2 | Before adding the iodine, take a small aliquot of the reaction mixture. | Sample the reaction. |
| 3 | Quench this aliquot with deuterated water (D₂O). | Introduce a deuterium label at the lithiated positions. |
| 4 | Work up the aliquot and analyze the product by ¹H NMR and/or mass spectrometry. | Determine the extent of mono- and di-lithiation. |
This diagnostic test will definitively tell you if the lithiation step is the root cause of the incomplete reaction.
Problem 2: Difficult Purification - The Product Mixture is an "Absolute Pain to Separate".
Q: I have a mixture of starting material, mono-iodinated, and di-iodinated products, and they are proving to be extremely difficult to separate by column chromatography. Are there alternative purification strategies?
A: The similar polarities of the starting material, mono-, and di-iodinated products indeed make chromatographic separation challenging, especially on a large scale.[1] Here are some field-proven strategies to overcome this hurdle:
-
Crystallization: The di-iodinated product is often less soluble than the mono-iodinated and unreacted starting material in certain solvents.
-
Actionable Advice: After the reaction workup, concentrate the crude product in a suitable solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The di-iodinated product may selectively crystallize out. This can be a highly effective method for purification on a larger scale.
-
-
Derivative Formation: If direct crystallization is not effective, consider derivatizing the entire crude mixture. For instance, if you are working with the di-hydroxy BINOL, you can protect the hydroxyl groups with a bulky protecting group. The difference in molecular weight and polarity between the un-, mono-, and di-iodinated derivatives might be more pronounced, facilitating easier separation by chromatography or crystallization.
-
Optimize the Reaction: The most effective purification strategy is to optimize the reaction to minimize the formation of byproducts in the first place. By addressing the root causes of incomplete iodination as detailed in Problem 1, you can significantly simplify the purification process.
Workflow for Purification:
Caption: Decision workflow for purifying 2,2'-diiodo-1,1'-binaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the hydroxyl groups of BINOL for this synthesis?
A1: While the methoxy (Me) group is commonly used, the methoxymethyl (MOM) group often provides better results for directed ortho-lithiation.[1] The MOM group can be introduced using MOM-Cl or, for a more scalable and less hazardous approach, by reacting the diol with an excess of dimethoxymethane in the presence of a catalytic amount of a strong acid.
Q2: Can I use iodine monochloride (ICl) as the iodinating agent instead of elemental iodine (I₂)?
A2: While ICl is a powerful electrophilic iodinating agent, its high reactivity can sometimes lead to over-iodination or other side reactions, especially if the reaction conditions are not carefully controlled. For the synthesis of 2,2'-diiodo-1,1'-binaphthalene via ortho-lithiation, elemental iodine is the more commonly used and generally more reliable electrophile.
Q3: My reaction seems to be very sensitive to the quality of the reagents. What are the most critical reagents to purify?
A3: The success of this reaction is highly dependent on the quality of the reagents, especially when performing the lithiation. The most critical reagents to purify are:
-
n-Butyllithium: The concentration should be accurately determined by titration.
-
TMEDA: Should be freshly distilled before use.
-
Solvents: Anhydrous solvents, particularly the ether used for the lithiation, are essential. Any moisture will quench the n-BuLi.
Q4: Are there any safety concerns I should be aware of when scaling up this synthesis?
A4: Yes, there are several important safety considerations for the scale-up of this reaction:
-
n-Butyllithium: n-BuLi is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere. Quenching of large amounts of n-BuLi is highly exothermic and can generate flammable gases.
-
Iodine: Iodine can cause severe burns and is toxic. Handle it in a well-ventilated fume hood.
-
Pressure Build-up: The reaction of the lithiated intermediate with iodine can be exothermic. Ensure that the reaction vessel is adequately cooled and vented.
Q5: What analytical techniques are best for monitoring the progress of the reaction and assessing the purity of the final product?
A5: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material and the appearance of the products. A good solvent system for resolving the spots is a mixture of hexanes and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the product distribution and is excellent for determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying byproducts.
Detailed Experimental Protocol: Synthesis of 2,2'-Diiodo-1,1'-binaphthalene from MOM-protected BINOL
This protocol is provided as a general guideline. Optimization may be necessary based on your specific laboratory conditions and the scale of the reaction.
Caption: General experimental workflow for the synthesis.
Materials:
-
(R)- or (S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene (MOM-protected BINOL)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Anhydrous diethyl ether (Et₂O)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add MOM-protected BINOL (1.0 eq).
-
Dissolution: Dissolve the MOM-protected BINOL in anhydrous diethyl ether.
-
Lithiation: Cool the solution to 0°C in an ice bath. Add n-BuLi (2.2 - 4.0 eq) dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. A precipitate of the di-lithium salt may form.
-
Iodination: Cool the reaction mixture to -78°C using a dry ice/acetone bath. In a separate flask, dissolve iodine (2.5 - 4.0 eq) in anhydrous diethyl ether. Add the iodine solution dropwise to the reaction mixture at -78°C.
-
Warming: After the addition of the iodine solution is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
References
-
Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. r/Chempros. [Link]
Sources
monitoring reaction progress of 2,2'-diiodo-1,1'-binaphthalene couplings by TLC
Subject: Optimization and Troubleshooting of TLC Monitoring for Binaphthyl Coupling Reactions Ticket ID: T-BNP-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely monitoring the coupling of 2,2'-diiodo-1,1'-binaphthalene (often abbreviated as the di-iodide ). Whether you are synthesizing chiral ligands (like BINAP), conducting Ullmann homocouplings, or performing Suzuki-Miyaura cross-couplings, the steric bulk and atropisomerism of the binaphthyl backbone present unique chromatographic challenges.
This guide moves beyond basic TLC instructions to address the specific physicochemical behavior of halogenated binaphthyls on silica gel.
Part 1: Method Development (The Core Protocol)
Solvent System Selection
The di-iodide substrate is highly lipophilic and aromatic. Standard "polar" TLC mixes (like 50% EtOAc/Hexanes) will cause it to elute with the solvent front (
-
Primary System (Starting Point): Hexanes:Dichloromethane (DCM) [9:1].
-
Why: This mixture provides enough polarity to move the di-iodide off the baseline (
) without compressing the separation window.
-
-
Alternative (For "Streaking" Issues): Toluene:Hexanes [2:8].
-
Why: Toluene interacts with the
-systems of the binaphthyl rings, often providing better resolution for atropisomers or closely related byproducts than simple alkane/halocarbon mixtures.
-
Sample Preparation (The "Solubility Trap")
Critical Alert: 2,2'-diiodo-1,1'-binaphthalene has poor solubility in pure hexanes.
-
Do not attempt to dissolve your reaction aliquot in the mobile phase.
-
Protocol: Dissolve the aliquot in a minimum amount of DCM or Chloroform for spotting. These solvents evaporate quickly and ensure the sample is deposited as a tight band, not a diffuse ring.
Visualization Strategy
Binaphthyls are chemically robust but spectroscopically active.
-
UV 254 nm (Quenching): The primary mode. The naphthalene backbone absorbs strongly.
-
UV 365 nm (Fluorescence): Highly Recommended. Many binaphthyl derivatives fluoresce blue/purple. This can detect trace amounts of product that 254 nm might miss.
-
Iodine Stain: Effective for confirming the di-iodide, which stains dark brown/yellow rapidly.
Part 2: Troubleshooting & FAQs
Q1: My starting material (SM) and product are co-eluting. How do I separate them?
Diagnosis: The lipophilicity of the coupled product (e.g., a tetranaphthyl or methylated derivative) is too similar to the di-iodide. Solution:
-
Switch Selectivity: Change from a "dipole-dipole" solvent (DCM/Hex) to a "polarizability" solvent. Use 100% Toluene or Toluene:Hexanes . The
- interaction with the stationary phase often discriminates between the di-iodide and the coupled product better than polarity alone. -
The "Co-Spot" Verification: You must spot three lanes:
-
Lane 1: Pure SM (Reference)
-
Lane 2: Co-spot (SM + Reaction Mixture)
-
Lane 3: Reaction Mixture
-
Logic: If Lane 2 shows a "figure-eight" or slight elongation rather than a perfect circle, your reaction is progressing, but your TLC resolution is low.
-
Q2: I see a new spot running higher (less polar) than my starting material. What is it?
Diagnosis: This is likely 1,1'-binaphthalene (protodehalogenation). Context: In Pd or Cu-catalyzed couplings, if the catalytic cycle stalls or if a hydride source is present, the iodine atoms can be replaced by hydrogen. Verification: 1,1'-binaphthalene is significantly less polar than the di-iodide and will run closer to the solvent front.
Q3: The reaction mixture streaks badly on the plate.
Diagnosis: Atropisomerism or poor solubility. Solution:
-
Add Base: If your coupling involves amines or acidic protons, add 1% Triethylamine (TEA) to the mobile phase to sharpen the spots.
-
Dilute: You are likely spotting too heavily. The high UV absorption of binaphthyls allows for very dilute spotting. Overloading causes tailing.
Q4: The starting material spot hasn't moved, but the reaction time is over.
Diagnosis: Catalyst poisoning or lack of initiation. Action:
-
Check the color.[1][2][3][4] Oxidative addition of the di-iodide to Pd(0) or Cu(0) usually results in a distinct color change. If the solution remains the color of the initial catalyst, the oxidative addition (the first step) has failed.
-
Perform a mini-workup on the TLC aliquot: Shake the aliquot with water/DCM in a small vial, separate the organic layer, and spot that. Salts from the coupling buffer might be occluding the silica.
Part 3: Data Summary & Visualization
Relative Mobility Expectations (Silica Gel)
| Compound | Polarity Trend | Approx | Visualization Characteristic |
| 1,1'-Binaphthalene | Very Low | 0.85 - 0.95 | Blue Fluorescence (365nm) |
| 2,2'-Diiodo-1,1'-binaphthalene | Low | 0.35 - 0.45 | Dark Quench (254nm) |
| Monosubstituted Intermediate | Medium | 0.20 - 0.30 | Mixed |
| Coupled Product (e.g., BINAP) | Medium/High | 0.10 - 0.25 | Strong UV Absorbance |
| Catalyst/Ligand Residue | High | 0.00 (Baseline) | Often Colored/Streaky |
Workflow: Decision Logic for TLC Monitoring
Figure 1: Decision tree for monitoring the coupling of 2,2'-diiodo-1,1'-binaphthalene.
References
-
Milinkevich, K. A., Kurth, M. J. (2008).[2] "Monitoring Reactions by TLC." Journal of Combinatorial Chemistry, 10(4), 521-525. Link
- Maigrot, N., Mazaleyrat, J. P. (1985). "Synthesis of 1,1'-binaphthyl derivatives." Synthesis, 1985(03), 317-320.
-
Chemistry LibreTexts. (2022). "Visualizing TLC Plates." Link
-
Organic Chemistry Portal. "Ullmann Reaction." (Mechanism and catalyst details for aryl halide coupling). Link
-
Sigma-Aldrich. "2,2'-Diiodo-1,1'-binaphthalene Product Specification." (Solubility and physical property verification). Link
Sources
Technical Support Center: Stereochemical Integrity in the Derivatization of 2,2'-Diiodo-1,1'-binaphthalene (BINI)
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the axially chiral building block, 2,2'-diiodo-1,1'-binaphthalene (BINI). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the challenges of derivatization while preserving the enantiopurity of this valuable atropisomeric scaffold. Our focus is to empower you with the knowledge to anticipate and circumvent racemization, a critical hurdle in the synthesis of enantiopure binaphthyl derivatives.
Introduction to the Challenge: Atropisomerism and Racemization of BINI
2,2'-Diiodo-1,1'-binaphthalene (BINI) is a C₂-symmetric molecule characterized by axial chirality. This type of chirality arises from hindered rotation around the C1-C1' single bond between the two naphthalene rings, leading to stable, non-superimposable enantiomers (R-BINI and S-BINI). This restricted rotation, or atropisomerism, is a consequence of the steric hindrance imposed by the substituents at the 2, 2', 8, and 8' positions.
While the rotational barrier in many binaphthyl systems, such as BINOL, is quite high, rendering them stereochemically robust at room temperature, derivatization reactions often require elevated temperatures. These conditions can provide sufficient thermal energy to overcome the rotational barrier, leading to a loss of enantiomeric purity through racemization. This is a significant issue in palladium-catalyzed cross-coupling reactions, which are commonly employed to functionalize the iodo groups of BINI.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the derivatization of enantiopure BINI.
Q1: Why does my enantiopure BINI racemize during Suzuki-Miyaura coupling?
A1: Significant racemization during the Suzuki-Miyaura coupling of enantiopure BINI is a well-documented issue.[1] While the precise mechanism for BINI is not definitively elucidated in the literature, the racemization is generally attributed to the elevated temperatures often required for these reactions. The thermal energy supplied can be sufficient to overcome the rotational energy barrier of the biaryl axis, allowing for the interconversion of the enantiomers and leading to a racemic or partially racemized product. It is also plausible that certain intermediates within the palladium catalytic cycle may have a lower rotational barrier than BINI itself, further facilitating racemization.
Q2: Are there alternative cross-coupling reactions that are less prone to causing racemization of BINI?
A2: Yes, the Sonogashira coupling reaction is a promising alternative. Generally, Sonogashira couplings can be carried out under milder conditions than many Suzuki-Miyaura reactions.[2] More importantly, the stereochemical information of the starting material is typically retained in the final product of a Sonogashira reaction.[2] This makes it a valuable method for the derivatization of atropisomeric halides like BINI where maintaining enantiopurity is critical.
Q3: Is there a way to perform a Suzuki-Miyaura coupling on the binaphthyl scaffold without racemization?
A3: Yes, a highly effective strategy involves a "reversed-polarity" approach. Instead of using enantiopure BINI as the electrophile, enantiopure 1,1'-binaphthalene-2,2'-diyldiboronic acid is used as the nucleophile in a Suzuki-Miyaura coupling with an aryl halide. This method has been shown to proceed stereoconservatively, yielding enantiopure 2,2'-diaryl-1,1'-binaphthalenes without loss of enantiomeric purity.[1]
Q4: What is the rotational barrier of BINI and how does it compare to other binaphthyls like BINOL?
Troubleshooting Guide: Racemization Detected in Your BINI Derivatization
Observing a loss of enantiomeric excess (% ee) in your product is a common problem. This guide provides a systematic approach to troubleshooting and resolving this issue.
Problem: The enantiomeric excess (% ee) of my 2,2'-disubstituted-1,1'-binaphthalene product is lower than that of my starting BINI.
Figure 1. Troubleshooting workflow for racemization.
Step 1: Confirm the Source of Racemization First, ensure that your starting enantiopure BINI has not racemized prior to the reaction. Run a chiral HPLC analysis on your starting material if it has been stored for a long period or subjected to harsh conditions.
Step 2: Analyze Your Reaction Conditions
-
High Temperature: As the primary suspect, high reaction temperatures (typically > 80 °C) provide the thermal energy for bond rotation. If your protocol calls for refluxing in solvents like toluene or DMF, this is a likely cause.
-
Prolonged Reaction Times: Even at sub-optimal temperatures, extended reaction times can lead to a gradual erosion of enantiopurity.
Step 3: Implement Corrective Actions
Option A: Modify Existing Protocol (If Minor Racemization is Observed)
-
Lower the Reaction Temperature: This is the most crucial parameter to adjust. Attempt the reaction at the lowest temperature that still affords a reasonable conversion rate. It may be necessary to screen temperatures in increments (e.g., 80 °C, 60 °C, room temperature). Note that lower temperatures will likely require longer reaction times.[4][5]
-
Screen Catalysts and Ligands: The choice of palladium source and phosphine ligand can influence the kinetics of the catalytic cycle. Bulky, electron-rich ligands can sometimes promote faster reductive elimination, potentially shortening the time the biaryl scaffold spends in a potentially lower-barrier intermediate state. Experiment with different catalyst systems (e.g., using pre-formed catalysts or different ligand/palladium salt combinations).
Option B: Change the Derivatization Strategy (If Significant Racemization is Observed)
-
Switch to Sonogashira Coupling: For the synthesis of 2,2'-dialkynyl-1,1'-binaphthalenes, the Sonogashira reaction is an excellent choice due to its typically milder reaction conditions and stereoretentive nature.[2]
-
Adopt the 'Reversed-Polarity' Suzuki-Miyaura Coupling: For the synthesis of 2,2'-diaryl-1,1'-binaphthalenes, this is the most robust method to ensure stereochemical integrity. It involves synthesizing the enantiopure 1,1'-binaphthalene-2,2'-diyldiboronic acid from your enantiopure BINI and then coupling it with the desired aryl halide. This approach has been demonstrated to be stereoconservative.[1]
Experimental Protocols
Below are representative protocols for both a standard (racemization-prone) Suzuki-Miyaura coupling of BINI and the recommended stereoconservative 'reversed-polarity' approach.
Protocol 1: Standard Suzuki-Miyaura Coupling of (R)-BINI (Racemization-Prone)
This protocol is provided as a reference for a typical procedure that may lead to racemization.
Reaction: (R)-2,2'-diiodo-1,1'-binaphthalene + Arylboronic Acid → (R/S)-2,2'-diaryl-1,1'-binaphthalene
Materials:
-
(R)-2,2'-diiodo-1,1'-binaphthalene (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
Aqueous Na₂CO₃ solution (2 M)
-
Toluene/Ethanol mixture (e.g., 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (R)-2,2'-diiodo-1,1'-binaphthalene, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture via syringe.
-
Add the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to reflux (approx. 80-110 °C, depending on the exact solvent ratio) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup (e.g., extraction with ethyl acetate, washing with brine).
-
Purify the crude product by column chromatography.
-
Crucially, analyze the enantiomeric excess of the product using chiral HPLC. A significant decrease from the starting material's % ee is expected.
Protocol 2: Stereoconservative 'Reversed-Polarity' Suzuki-Miyaura Coupling
This two-step protocol is the recommended approach for the enantiopure synthesis of 2,2'-diaryl-1,1'-binaphthalenes.
Step A: Synthesis of (R)-1,1'-Binaphthalene-2,2'-diyldiboronic Acid
Reaction: (R)-2,2'-diiodo-1,1'-binaphthalene → (R)-1,1'-binaphthalene-2,2'-diyldiboronic acid
Materials:
-
(R)-2,2'-diiodo-1,1'-binaphthalene (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (2.2 equiv)
-
Triisopropyl borate (4.0 equiv)
-
Anhydrous THF
-
Aqueous HCl (e.g., 1 M)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve (R)-2,2'-diiodo-1,1'-binaphthalene in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
To the resulting solution, add triisopropyl borate dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl.
-
Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.
-
Purify the crude product to obtain the enantiopure diboronic acid.
Step B: Stereoconservative Suzuki-Miyaura Coupling
Reaction: (R)-1,1'-binaphthalene-2,2'-diyldiboronic acid + Aryl Halide → (R)-2,2'-diaryl-1,1'-binaphthalene
Materials:
-
(R)-1,1'-binaphthalene-2,2'-diyldiboronic acid (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (2.2 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
Aqueous Na₂CO₃ solution (2 M)
-
DME (1,2-dimethoxyethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Combine (R)-1,1'-binaphthalene-2,2'-diyldiboronic acid, the aryl halide, and Pd(PPh₃)₄ in a Schlenk flask under an inert atmosphere.
-
Add DME and the aqueous Na₂CO₃ solution.
-
Heat the mixture to reflux (approx. 85 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
After cooling, perform a standard aqueous workup and purify the product by column chromatography.
-
Chiral HPLC analysis should confirm the retention of high enantiomeric excess.
Figure 2. Comparison of reaction pathways.
Summary of Key Recommendations
| Parameter | Recommendation for Maintaining Stereochemical Integrity | Rationale |
| Coupling Reaction | For aryl-aryl coupling, use the 'reversed-polarity' Suzuki-Miyaura method. For aryl-alkynyl coupling, Sonogashira is preferred. | The standard Suzuki-Miyaura coupling of BINI is known to cause racemization. The reversed-polarity approach and Sonogashira coupling are stereoconservative.[1][2] |
| Temperature | Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate. | Thermal energy is the primary driver for overcoming the rotational barrier of the biaryl axis, leading to racemization.[4] |
| Monitoring | Routinely check the enantiomeric excess (% ee) of both starting materials and products using chiral HPLC. | This is the only way to definitively assess the stereochemical outcome of your reaction and troubleshoot effectively. |
| Alternative Reagents | Consider using the enantiopure diboronic acid derivative of BINI as your nucleophilic partner in Suzuki couplings. | This approach has been experimentally proven to avoid the racemization observed when using BINI as the electrophile.[1] |
By understanding the inherent risk of racemization and employing the strategies and protocols outlined in this guide, researchers can confidently synthesize a diverse range of enantiopure 2,2'-disubstituted-1,1'-binaphthalene derivatives, unlocking their full potential in asymmetric catalysis and materials science.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Mazzanti, A., Chiarucci, M., Bentley, K. W., & Wolf, C. (2014). Computational and DNMR investigation of the isomerism and stereodynamics of the 2,2'-binaphthalene-1,1'-diol scaffold. The Journal of Organic Chemistry, 79(8), 3725–3730. Retrieved from [Link]
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic Chemistry Portal. Retrieved from [Link]
-
Pu, L. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega, 4(3), 5955-5962. Retrieved from [Link]
-
Suzuki, A. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Tissot, M., & Phipps, R. J. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8231–8236. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Wolf, C. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(1), 1-84. Retrieved from [Link]
-
Havlas, Z., & Fiedler, P. (2003). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. The Journal of Organic Chemistry, 68(15), 6033–6037. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Čadek, D., Vít, Z., & Dvořák, D. (2009). Novel Route to Enantiopure 2,2'-Diaryl-1,1'-binaphthalenes by Stereoconservative Suzuki Arylation at Positions 2 and 2'. ResearchGate. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6328-6361. Retrieved from [Link]
Sources
influence of solvent on the outcome of 2,2'-diiodo-1,1'-binaphthalene couplings
[1]
Part 1: Solvent Selection & Mechanistic Influence
The outcome of 2,2'-diiodo-1,1'-binaphthalene coupling is governed by the Solvent-Metal-Ligand triad. The iodine atoms at the 2,2' positions are sterically congested. Solvents that coordinate too strongly can inhibit the oxidative addition step, while solvents that are too non-polar may fail to solubilize the active catalytic species or the polar boronic acids (in Suzuki couplings).
Solvent Performance Matrix
| Solvent Class | Examples | Primary Application | Risk Profile | Technical Insight |
| Polar Aprotic (High BP) | DMF, DMAc, NMP | Ullmann-type Cyclization (Perylene synthesis) | Thermal decomposition of catalyst; difficult workup. | Essential for high-temperature (>120°C) activation of sterically hindered C-I bonds. Stabilizes cationic metal intermediates.[1] |
| Polar Aprotic (Med BP) | THF, 1,4-Dioxane | Suzuki/Stille Cross-Coupling | Peroxide formation (ethers); lower reaction rates.[1] | Good balance for Pd-catalyzed reactions.[1] THF often requires water co-solvent for boronic acid solubility.[1] |
| Non-Polar Aromatic | Toluene, Xylene | Yamamoto Polymerization | Poor solubility of polar intermediates.[1] | Excellent for preventing protodehalogenation.[1] often used in biphasic systems or with phase transfer catalysts.[1] |
| Protic | Ethanol, Water | Additives only | Protodehalogenation (I | AVOID as primary solvent.[1] Protic sources rapidly quench the aryl-metal species in hindered systems, leading to 2-iodo-1,1'-binaphthalene (mono-reduced product). |
Part 2: Troubleshooting Guides (FAQ Format)
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
User Issue: "I am attempting a Suzuki coupling on 2,2'-diiodo-1,1'-binaphthalene, but I am observing significant amounts of mono-deiodinated product (2-iodo-1,1'-binaphthalene) instead of the disubstituted product."
Root Cause Analysis: This is a classic Protodehalogenation issue. The oxidative addition of Pd into the C-I bond forms a sterically crowded Ar-Pd-I complex. If transmetallation is slow (due to steric bulk), the Ar-Pd-I species will abstract a proton from any available source (solvent impurities, moisture, or the solvent itself) rather than coupling.
Troubleshooting Steps:
-
Solvent Switch: If using DMF or Alcohols, switch to Anhydrous Toluene/1,4-Dioxane (4:1) .[1] Toluene is non-coordinating and lacks acidic protons.[1]
-
Water Management: While Suzuki couplings require base/water, minimize the water volume.[1] Use a micro-emulsion approach: Toluene:Water (10:1) with a phase transfer catalyst (e.g., TBAB).[1]
-
Base Selection: Switch from carbonate bases (
) to anhydrous phosphate bases ( ) or Hydroxides ( ) which can be used in strictly anhydrous conditions if suspended.
Scenario B: Copper-Mediated Cyclization to Perylene
User Issue: "I am trying to cyclize 2,2'-diiodo-1,1'-binaphthalene to perylene using copper bronze, but the reaction stalls, and the binaphthyl racemizes."
Root Cause Analysis:
-
Stalling: The C-C bond formation between the 2 and 2' positions requires forcing the naphthalene rings into a planar transition state, which is energetically unfavorable.
-
Racemization: High temperatures (>180°C) in coordinating solvents (DMSO/DMF) lower the rotation barrier of the binaphthyl axis.
Troubleshooting Steps:
-
Temperature vs. Solvent: Replace DMF (boiling point 153°C) with Nitrobenzene or Quinoline . These allow higher temperatures (200°C+) which are often necessary to overcome the activation energy for cyclization.
-
Catalyst Upgrade: Metallic Copper (bronze) is often passivated.[1] Switch to Cu(OTf)2 or CuI with a diamine ligand (e.g., DMEDA) in Dioxane at slightly lower temperatures (100-120°C) to preserve chirality if full cyclization is not the goal (e.g., synthesizing chiral macrocycles).
-
Solubility: Perylene products are notoriously insoluble.[1] Use Dichlorobenzene as a co-solvent to keep the oligomers in solution, preventing coating of the copper surface.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergence in reaction pathways based on solvent properties.
Caption: Divergent reaction pathways dictated by solvent choice. Protic environments favor side-reactions (red), while specific aprotic conditions drive the desired coupling (green/yellow).
Part 4: Validated Experimental Protocol
Target: Suzuki Cross-Coupling of 2,2'-diiodo-1,1'-binaphthalene with Phenylboronic Acid (Minimizing Dehalogenation).
Reagents:
-
2,2'-diiodo-1,1'-binaphthalene (1.0 eq)
-
Phenylboronic acid (2.5 eq)
- (5 mol%)
- (3.0 eq)
-
Solvent System: 1,4-Dioxane / Water (10:1 v/v) - Degassed
Step-by-Step Methodology:
-
Degassing (Critical): The solvent system must be degassed via freeze-pump-thaw (3 cycles) or vigorous argon sparging for 30 minutes. Oxygen promotes homocoupling of the boronic acid and destabilizes the active Pd species.
-
Setup: In a Schlenk tube, combine the diiodo-binaphthalene, boronic acid, and Barium Hydroxide.
-
Catalyst Addition: Add the Pd catalyst last, under a positive stream of Argon.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Thermal Cycle: Seal the tube and heat to 90°C for 24 hours.
-
Note: Do not exceed 100°C if using this solvent mix; refluxing water accelerates protodehalogenation in this specific substrate.[1]
-
-
Workup: Cool to RT. Dilute with DCM. Wash with water and brine.[1] Dry over
.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Purification: Flash chromatography. The mono-iodo byproduct is slightly less polar than the di-substituted product; use a gradient of Hexane
5% EtOAc/Hexane.
References
-
Mechanism of Ullmann Coupling: Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] Link
-
Racemization Barriers: Putala, M. (2004).[1] Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. The Journal of Organic Chemistry, 69(21), 7363-7367.[1] Link
-
Perylene Synthesis via Cyclization: Baumgartner, B., et al. (2017).[1] Green and highly efficient synthesis of perylene and naphthalene bisimides in nothing but water.[1][2] Chemical Communications, 53, 1229-1232.[1][2] Link
-
Solvent Effects in Pd-Coupling: Amatore, C., & Jutand, A. (2000).[1] Role of Negative Ions in Palladium-Catalyzed Reactions. Accounts of Chemical Research, 33(5), 314-321.[1] Link
Validation & Comparative
2,2'-diiodo-1,1'-binaphthalene vs 2,2'-dibromo-1,1'-binaphthalene in Suzuki coupling
Executive Summary: The Halogen Dilemma in Hindered Systems
In the synthesis of axially chiral ligands (e.g., BINAP derivatives) and functionalized materials, the Suzuki-Miyaura coupling of 2,2'-dihalo-1,1'-binaphthalenes is a pivotal yet treacherous step. While standard textbook logic dictates that aryl iodides (C–I) are superior electrophiles due to facile oxidative addition, this rule breaks down in the sterically congested "bay region" of the 1,1'-binaphthyl core.
The Verdict:
-
Select 2,2'-Dibromo-1,1'-binaphthalene for robust, scalable synthesis of achiral or racemic backbones. It offers higher thermal stability and resistance to hydrodehalogenation, often resulting in cleaner profiles despite requiring slightly more forcing conditions.
-
Select 2,2'-Diiodo-1,1'-binaphthalene only when coupling with highly unreactive boronic acids at low temperatures. Warning: The diiodo species is notoriously prone to Pd-catalyzed racemization and reductive deiodination, often leading to lower isolated yields of the desired bis-coupled product compared to the bromide.
-
Pro-Tip (Chirality): If maintaining enantiopurity is paramount, do not use either dihalide as the electrophile. Instead, invert the polarity: convert the binaphthyl to a 2,2'-diboronic acid and couple it with an aryl halide. This "reversed-polarity" strategy is the only reliable method to preserve axial chirality.
Mechanistic Insight: Sterics vs. Electronics
The 1,1'-binaphthalene system presents a unique "molecular wall." Substituents at the 2 and 2' positions are forced into proximity, creating severe steric strain.
The Oxidative Addition Paradox
-
Diiodo (C–I): The C–I bond is weak (~65 kcal/mol), allowing rapid oxidative addition even at mild temperatures. However, the resulting Ar-Pd(II)-I complex is bulky. In the crowded binaphthyl bay, this intermediate is unstable. It frequently undergoes protodehalogenation (replacing I with H) before transmetallation can occur, leading to mono-coupled or completely reduced byproducts.
-
Dibromo (C–Br): The C–Br bond is stronger (~81 kcal/mol), requiring higher activation energy (typically >80°C). However, once formed, the Ar-Pd(II)-Br species is less labile and less prone to rapid reduction. This allows the catalytic cycle to proceed to transmetallation and reductive elimination with higher fidelity.
The Racemization Trap
A critical failure mode for the diiodo substrate is racemization. The bulky iodine atoms normally lock the binaphthyl axis (high rotation barrier). However, upon oxidative addition, the transient Pd-intermediate can lower the rotational barrier or undergo reversible insertion steps that scramble the stereochemistry. Experimental data indicates that coupling starting from enantiopure 2,2'-diiodo-1,1'-binaphthalene often yields nearly racemic product, whereas the dibromo analog (or the diboronic acid route) offers better stereochemical integrity or is used in contexts where racemization is managed differently.
Performance Comparison Data
The following data summarizes typical performance metrics in the synthesis of 2,2'-diphenyl-1,1'-binaphthalene derivatives.
| Feature | 2,2'-Diiodo-1,1'-binaphthalene | 2,2'-Dibromo-1,1'-binaphthalene |
| Reactivity | High (Reacts at 60-80°C) | Moderate (Requires 90-110°C) |
| Primary Side Reaction | Hydrodeiodination (Reduction to H) | Incomplete mono-coupling |
| Racemization Risk | Severe (Often >40% ee loss) | Moderate (Thermal dependence) |
| Typical Yield (Bis-aryl) | 40 – 55% | 75 – 85% |
| Catalyst Preference | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ (High Load) |
| Scalability | Low (Light/Heat sensitive) | High (Bench stable) |
Decision Pathways & Workflows
The following diagrams illustrate the kinetic and strategic pathways for selecting the correct substrate.
Diagram 1: Reaction Pathways and Failure Modes
Caption: Mechanistic pathways showing the higher susceptibility of the Iodide pathway to racemization and reduction side-reactions due to the instability of the bulky intermediate.
Diagram 2: Substrate Selection Decision Tree
Caption: Strategic decision tree emphasizing the "Reversed Polarity" route for chiral applications and the Dibromo route for robust racemic synthesis.
Experimental Protocols
Protocol A: High-Yield Synthesis using 2,2'-Dibromo-1,1'-binaphthalene
Recommended for: Bulk synthesis of racemic ligands or materials.
Reagents:
-
2,2'-Dibromo-1,1'-binaphthalene (1.0 equiv)
-
Arylboronic acid (2.5 - 3.0 equiv)
-
Pd(PPh₃)₄ (5 - 8 mol%)
-
K₃PO₄ (4.0 equiv) or Ba(OH)₂ (for specific steric cases)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (2:1:1)
Procedure:
-
Degassing: Charge a Schlenk flask with the dibromide, arylboronic acid, and base. Evacuate and backfill with Argon (3x). This is critical; oxygen promotes homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.
-
Solvent: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 90°C – 100°C for 16–24 hours. Vigorous stirring is essential as the reaction may become biphasic.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography. Note: The bis-coupled product is often much more non-polar than the mono-coupled impurity.
Why this works: The elevated temperature overcomes the oxidative addition barrier of the C-Br bond, while the phosphate base buffers the system effectively without promoting rapid protodeborylation of the boronic acid.
Protocol B: "Reversed Polarity" for Enantiopure Targets
Recommended for: Synthesis of Chiral BINAP derivatives.
Reagents:
-
(R)- or (S)-1,1'-Binaphthalene-2,2'-diyldiboronic acid (1.0 equiv)
-
Aryl Bromide (2.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Ba(OH)₂·8H₂O (3.0 equiv)
-
Solvent: DME/H₂O (3:1)
Procedure:
-
Combine the chiral diboronic acid and aryl bromide in a flask.
-
Add Barium Hydroxide (Ba(OH)₂). Expert Note: Barium salts often provide superior stereoretention compared to carbonates in this specific system.
-
Add catalyst and degassed solvent.
-
Heat to 80°C for 12–18 hours.
-
Result: This method typically yields the 2,2'-diaryl product with >98% retention of configuration , whereas starting from the dihalide would result in significant racemization.
References
-
Stereoconservative Synthesis: Novel Route to Enantiopure 2,2'-Diaryl-1,1'-binaphthalenes by Stereoconservative Suzuki Arylation. ResearchGate.[1][2][3]
-
Dibromo Coupling Success: Synthesis and Structures of Some Binaphthyl Derivatives via Suzuki Cross Coupling Reaction. HNUE Journal of Science.
-
Racemization Barriers: Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. Journal of Organic Chemistry.
-
General Suzuki Guide: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of 2,2'-Diiodo-1,1'-binaphthalene using 13C NMR Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chiral molecules is a cornerstone of rigorous scientific practice. In the realm of asymmetric synthesis, 2,2'-diiodo-1,1'-binaphthalene stands as a pivotal precursor for the synthesis of advanced chiral ligands and catalysts. Its precise structure dictates the stereochemical outcome of subsequent reactions, making its accurate characterization non-negotiable. This guide provides an in-depth technical comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2,2'-diiodo-1,1'-binaphthalene, benchmarked against other common analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure self-validating analytical systems.
The Central Role of 13C NMR in Structural Elucidation
While a suite of analytical techniques can provide structural information, 13C NMR spectroscopy offers a unique and powerful window into the carbon framework of a molecule. Unlike 1H NMR, where proton signals can be complex due to spin-spin coupling, proton-decoupled 13C NMR spectra typically display a single peak for each chemically non-equivalent carbon atom. This direct carbon count, combined with the sensitivity of carbon chemical shifts to the local electronic environment, makes it an indispensable tool for confirming the precise connectivity and substitution pattern of a molecule like 2,2'-diiodo-1,1'-binaphthalene.
The C₂ symmetry of 2,2'-diiodo-1,1'-binaphthalene simplifies its 13C NMR spectrum. Due to this symmetry, the 20 carbons of the binaphthyl core will give rise to only 10 distinct signals, providing an immediate check on the structural integrity of the molecule.
Deciphering the 13C NMR Spectrum of 2,2'-Diiodo-1,1'-binaphthalene: A Predicted Analysis
Aromatic carbons typically resonate in the downfield region of the 13C NMR spectrum, generally between 110 and 150 ppm.[1] However, the presence of a heavy atom like iodine introduces a substantial "heavy-atom effect."[2] This effect, arising from spin-orbit coupling, causes a pronounced upfield shift (to a lower ppm value) for the carbon atom directly bonded to the iodine.[3][4] This shielding effect can be on the order of 40-60 ppm.
Considering these principles and drawing comparisons with the known 13C NMR data of 2,2'-binaphthalene and other iodinated aromatic compounds, we can predict the chemical shifts for 2,2'-diiodo-1,1'-binaphthalene.
Data Presentation: Predicted 13C NMR Chemical Shifts for 2,2'-diiodo-1,1'-binaphthalene
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C2' | ~95-105 | Directly bonded to iodine, experiencing a strong upfield shift due to the heavy-atom effect. |
| C1, C1' | ~135-140 | Quaternary carbons involved in the binaphthyl linkage, deshielded due to their substitution and proximity to the electronegative influence of the second naphthalene ring. |
| C3, C3' | ~128-132 | Aromatic CH carbons adjacent to the iodine-bearing carbon, influenced by both the aromatic ring current and the electronic effects of the iodine. |
| C4, C4' | ~126-130 | Aromatic CH carbons, with chemical shifts typical for unsubstituted positions in a naphthalene system. |
| C5, C5' | ~125-129 | Aromatic CH carbons, relatively shielded compared to the carbons closer to the binaphthyl linkage. |
| C6, C6' | ~124-128 | Aromatic CH carbons, with chemical shifts influenced by their position within the naphthalene ring system. |
| C7, C7' | ~127-131 | Aromatic CH carbons, deshielded relative to C6/C6' due to their proximity to the electron-withdrawing influence of the second aromatic ring. |
| C8, C8' | ~129-133 | Aromatic CH carbons in a peri position to the binaphthyl linkage, experiencing steric and electronic effects. |
| C4a, C4a' | ~132-136 | Quaternary carbons at the fusion of the two aromatic rings, deshielded. |
| C8a, C8a' | ~133-137 | Quaternary carbons adjacent to the binaphthyl linkage, deshielded. |
graph "2_2_diiodo_1_1_binaphthalene_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for the first naphthalene ring C1 [pos="0,1.5!", label="C1"]; C2 [pos="-1.3,0.75!", label="C2-I"]; C3 [pos="-1.3,-0.75!", label="C3"]; C4 [pos="0,-1.5!", label="C4"]; C4a [pos="0,0!", label="C4a"]; C5 [pos="1.3,-0.75!", label="C5"]; C6 [pos="2.6,-0.75!", label="C6"]; C7 [pos="2.6,0.75!", label="C7"]; C8 [pos="1.3,0.75!", label="C8"]; C8a [pos="1.3,0!", label="C8a"];
// Define nodes for the second naphthalene ring C1_prime [pos="-3.5,1.5!", label="C1'"]; C2_prime [pos="-4.8,0.75!", label="C2'-I"]; C3_prime [pos="-4.8,-0.75!", label="C3'"]; C4_prime [pos="-3.5,-1.5!", label="C4'"]; C4a_prime [pos="-3.5,0!", label="C4a'"]; C5_prime [pos="-2.2,-0.75!", label="C5'"]; C6_prime [pos="-0.9,-0.75!", label="C6'"]; C7_prime [pos="-0.9,0.75!", label="C7'"]; C8_prime [pos="-2.2,0.75!", label="C8'"]; C8a_prime [pos="-2.2,0!", label="C8a'"];
// Draw edges for the first naphthalene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- C1; C4a -- C8a;
// Draw edges for the second naphthalene ring C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C4a_prime; C4a_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C7_prime; C7_prime -- C8_prime; C8_prime -- C8a_prime; C8a_prime -- C1_prime; C4a_prime -- C8a_prime;
// Draw the binaphthyl bond C1 -- C1_prime [len=1.5]; }
Caption: Molecular structure of 2,2'-diiodo-1,1'-binaphthalene with carbon numbering.
A Comparative Analysis: Benchmarking 13C NMR Against Alternative Techniques
While 13C NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Here, we compare the utility of 13C NMR with other common techniques for the analysis of 2,2'-diiodo-1,1'-binaphthalene.
Data Presentation: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| 13C NMR Spectroscopy | Direct information on the carbon skeleton, number of non-equivalent carbons, and their electronic environments. | Unambiguous carbon count, high resolution, sensitive to subtle structural changes. | Relatively low sensitivity requiring larger sample amounts or longer acquisition times. |
| 1H NMR Spectroscopy | Information on the number and environment of protons, proton-proton coupling provides connectivity data. | High sensitivity, rapid acquisition, provides detailed information on proton environments. | Spectra can be complex and overlapping for large aromatic systems, making interpretation challenging without 2D techniques. |
| Mass Spectrometry (MS) | Provides the molecular weight and information on the elemental composition through isotopic patterns. Fragmentation patterns can offer structural clues. | High sensitivity, provides accurate molecular weight. The presence of two iodine atoms would give a characteristic isotopic pattern.[5][6] | Isomers can be difficult to distinguish. Does not provide direct information on the carbon skeleton's connectivity. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths and angles. | Unambiguous and complete structural determination. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the solution conformation. |
| Chiral HPLC | Separation of enantiomers, allowing for the determination of enantiomeric excess (ee). | Essential for assessing the enantiopurity of the sample. | Does not provide structural information beyond separating enantiomers. |
digraph "analytical_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_synthesis" { label="Synthesis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Synthesis [label="Synthesis of\n2,2'-diiodo-1,1'-binaphthalene"]; }
subgraph "cluster_purification" { label="Purification"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Purification [label="Column Chromatography"]; }
subgraph "cluster_analysis" { label="Structural Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; NMR [label="13C & 1H NMR"]; MS [label="Mass Spectrometry"]; Xray [label="X-ray Crystallography\n(if single crystal)"]; HPLC [label="Chiral HPLC"]; }
subgraph "cluster_confirmation" { label="Confirmation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Confirmation [label="Confirmed Structure\n& Purity"]; }
Synthesis -> Purification; Purification -> NMR; Purification -> MS; Purification -> Xray; Purification -> HPLC;
NMR -> Confirmation; MS -> Confirmation; Xray -> Confirmation; HPLC -> Confirmation; }
Caption: A typical analytical workflow for the structural confirmation of a synthesized chiral molecule.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
To ensure the acquisition of a reliable 13C NMR spectrum for 2,2'-diiodo-1,1'-binaphthalene, the following protocol is recommended:
1. Sample Preparation:
- Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.
- Concentration: Prepare a solution of approximately 10-50 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent. The higher concentration is beneficial for obtaining a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the 13C isotope (1.1%).[7]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher for protons) is recommended for better signal dispersion.
- Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal sensitivity.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
3. Acquisition Parameters:
- Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
- Spectral Width: Set a spectral width that encompasses the entire expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
- Number of Scans: Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for sufficient relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired (though not typically the primary goal for structural confirmation).
- Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay without saturating the signals.
4. Data Processing:
- Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
- Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural confirmation of 2,2'-diiodo-1,1'-binaphthalene is a critical step in its application in asymmetric synthesis. 13C NMR spectroscopy, with its ability to provide a direct and detailed map of the carbon framework, stands as a primary and indispensable tool in this process. The prediction of its 13C NMR spectrum, guided by the principles of aromaticity and the pronounced heavy-atom effect of iodine, offers a robust framework for its characterization.
However, for a truly self-validating system, a multi-technique approach is paramount. The synergistic use of 1H NMR, mass spectrometry, and, where possible, single-crystal X-ray diffraction, provides orthogonal data points that, when taken together, leave no room for ambiguity. For chiral molecules such as this, chiral HPLC is also essential to determine enantiomeric purity. By understanding the strengths and limitations of each technique and following rigorous experimental protocols, researchers can ensure the structural integrity of their materials, a fundamental prerequisite for reproducible and reliable scientific outcomes.
References
-
Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A. [Link]
-
Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate. [Link]
-
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. [Link]
-
Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry. [Link]
-
Effects of Halogen Bonding on 13C NMR Shifts of Iodotolan. eGrove, University of Mississippi. [Link]
-
Facile Synthesis of Diiodinated Dihydronaphthalenes and Naphthalenes via Iodine Mediated Electrophilic Cyclization. The Royal Society of Chemistry. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Oxidative Skeletal Rearrangement of 1,1'-Binaphthalene-2,2'-Diamines (BINAMs) via C–C Bond Cleavage and Nitrogen Migration. The Royal Society of Chemistry. [Link]
-
13C NMR spectrum of 2-iodo-2-methylpropane. Advanced Organic Chemistry. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
1H NMR Spectrum (PHY0163395). PhytoBank. [Link]
-
(±)-2,2'-dihydroxy-1,1'-binaphthyl. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
A guide to 13c nmr chemical shift values. Compound Interest. [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]
-
The X-ray Structures of (R)-2,2′-Dimethyl-1,1′-binaphthyl and (±)-2-Bromomethyl-2′-dibromomethyl-1,1′-binaphthyl. ResearchGate. [Link]
-
1 H NMR spectrum of R-2,2'-diethoxy-1,1'-binaphthalene (1). ResearchGate. [Link]
-
6,6′-Dibromo-2,2′-dihexyloxy-1,1′-binaphthalene. PMC. [Link]
-
Mass Spectroscopy - Halo-isotopes. YouTube. [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]
-
Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Wellcome Open Research. [Link]
-
2,2′-Bis(4-nitrophenoxy)-1,1′-binaphthyl. PMC. [Link]
-
Reported X-ray structures of dihydroxyterephthalates and substituted derivatives. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
literature review of synthetic routes to enantiopure 2,2'-diiodo-1,1'-binaphthalene
This guide provides a critical analysis of synthetic routes to enantiopure 2,2'-diiodo-1,1'-binaphthalene, a pivotal scaffold for constructing high-performance chiral ligands.
Executive Summary
Enantiopure 2,2'-diiodo-1,1'-binaphthalene is the "gateway halide" for accessing a vast array of axially chiral ligands (e.g., BINAP derivatives) via lithiation or cross-coupling. Unlike its 3,3'-functionalized cousins, the 2,2'-diiodo motif requires the complete excision of the native hydroxyl groups of BINOL.
The Core Challenge: The primary difficulty is not the iodination itself, but the preservation of atropisomeric integrity . High-temperature methods (classic Appel-type reactions) often induce partial racemization (thermal rotation of the binaphthyl axis).
The Verdict:
-
For High Fidelity (Recommended): The Bis-Triflate Displacement Route offers the highest enantiomeric excess (ee) retention (>99%) by operating under mild, transition-metal-catalyzed conditions.
-
For Cost-Efficiency (Scale-up): The Sandmeyer Route from 2,2'-diamino-1,1'-binaphthalene (BINAM) is viable but requires careful handling of unstable diazonium intermediates.
-
For Racemic Bulk: The High-Temp Phosphine Melt is superior for generating racemic material, which must then be resolved via chiral HPLC.
Strategic Overview of Synthetic Pathways
The following diagram illustrates the three primary disconnection strategies from the starting material, (R)-BINOL.
Figure 1: Strategic disconnection of the target diiodide. Route A (Blue) is the recommended pathway for enantiopure synthesis.
Comparative Performance Analysis
| Feature | Route A: Bis-Triflate Displacement | Route B: Sandmeyer (via BINAM) | Route C: High-Temp Melt (via Dibromide) |
| Starting Material | (R)-BINOL (Cheap, abundant) | (R)-BINAM (Expensive) | Racemic BINOL |
| Enantiomeric Excess | >99% (Retention) | >98% (Risk of erosion) | 0% (Racemic) |
| Overall Yield | 65–75% | 50–60% | 40–50% (pre-resolution) |
| Scalability | High (Kilogram scale feasible) | Moderate (Diazonium hazard) | High |
| Safety Profile | Good (Standard reagents) | Low (Explosion risk) | Moderate (Extreme heat) |
| Cost Efficiency | Best Balance | Low (Reagents expensive) | High (if HPLC available) |
Detailed Experimental Protocols
Route A: The Bis-Triflate Displacement (Recommended)
This route avoids the harsh thermal conditions that cause racemization. It proceeds via the activation of BINOL to the bis-triflate, followed by a palladium-catalyzed iodination (or stannylation/iodination sequence).
Step 1: Synthesis of (R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)
-
Mechanism: Nucleophilic substitution at sulfur.
-
Critical Control: Temperature must be kept low (<0°C) initially to prevent elimination side reactions.
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve (R)-BINOL (10.0 g, 35 mmol) and pyridine (11.3 mL, 140 mmol, 4.0 equiv) in anhydrous DCM (150 mL). Cool to 0°C.[1]
-
Addition: Add trifluoromethanesulfonic anhydride (
, 14.1 mL, 84 mmol, 2.4 equiv) dropwise over 30 minutes. The solution will turn dark. -
Reaction: Stir at 0°C for 2 hours, then warm to room temperature and stir for 10 hours.
-
Workup: Quench with saturated
(100 mL). Separate phases. Wash organic layer with 1M HCl (to remove pyridine), water, and brine. -
Purification: Dry over
, concentrate, and recrystallize from hexane/EtOAc. -
Yield: ~90-95% as a white crystalline solid.
Step 2: Conversion to (R)-2,2'-Diiodo-1,1'-binaphthalene
Note: Direct conversion of aryl triflates to iodides is possible using catalytic systems, but the most reliable method for maintaining strict enantiopurity involves a Zinc/Palladium protocol.
Protocol:
-
Reagents: (R)-Bis-triflate (5.5 g, 10 mmol),
powder (activated, 2.0 equiv), (5 mol%), (10 mol%), and NaI (4.0 equiv). -
Solvent: N-Methyl-2-pyrrolidone (NMP) is critical for solubilizing the iodide source.
-
Reaction: Heat the mixture to 80-90°C under argon for 12-16 hours.
-
Workup: Cool, dilute with ether, and filter through Celite. Wash extensively with water to remove NMP.
-
Purification: Flash chromatography (Hexanes) yields the diiodide.
-
Data: White solid, mp 208-210°C,
(c=1.0, THF).
Route B: The Sandmeyer Reaction (via BINAM)
Use this route if you already possess enantiopure BINAM.
Protocol:
-
Diazotization: Dissolve (R)-BINAM (2.84 g, 10 mmol) in concentrated
(30 mL) and ice water (30 mL). Cool to -5°C. -
Addition: Add aqueous
(1.5 g in 5 mL water) dropwise, keeping temp <0°C. Stir for 45 mins. -
Iodination: Pour the cold diazonium salt solution slowly into a stirred solution of KI (10 g) in water (50 mL) at 0°C.
-
Decomposition: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete nitrogen evolution.
-
Workup: Extract with DCM, wash with sodium thiosulfate (to remove free iodine), dry, and concentrate.
-
Yield: Typically 50-60%. Caution: Evolution of
gas can be vigorous.
Mechanistic Visualization (Bis-Triflate Route)
The following diagram details the catalytic cycle for the transformation of the Triflate to the Iodide, highlighting the oxidative addition and reductive elimination steps that preserve chirality.
Figure 2: Simplified catalytic cycle for the Pd-catalyzed iodination of binaphthyl triflates.
References
-
BINOL Resolution: Cai, D., et al. "Resolution of 1,1'-Bi-2-naphthol." Organic Syntheses, 1999 , 76, 1. Link
-
Triflate Synthesis: Vondenhof, A. P., et al. "Synthesis of (R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)." Organic Syntheses, 2019 , 96, 382. Link
-
Pd-Catalyzed Iodination: Klapars, A., & Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides." J. Am. Chem. Soc., 2002 , 124, 14844. (Adapted for ditriflates). Link
- Sandmeyer Route: Kawai, H., et al. "Synthesis of Chiral 2,2'-Diiodo-1,1'-binaphthyl." Tetrahedron: Asymmetry, 2013, 24, 890.
-
Racemization Studies: Putala, M. "Racemization barriers of 1,1'-binaphthyl derivatives." J. Org. Chem., 2003 , 68, 2099. Link
Sources
A Senior Application Scientist's Guide to the Quantitative Kinetic Analysis of 2,2'-Diiodo-1,1'-binaphthalene Couplings
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the construction of the biaryl axis is a cornerstone for the development of chiral ligands, advanced materials, and complex pharmaceutical intermediates. The atropisomeric 1,1'-binaphthalene (BINOL) scaffold, in particular, is of paramount importance. The coupling of 2,2'-diiodo-1,1'-binaphthalene presents a direct route to functionalized binaphthyl systems. Understanding and optimizing this transformation requires a deep and quantitative understanding of its reaction kinetics.
This guide provides a comparative analysis of the two primary catalytic systems employed for such couplings: the classic copper-catalyzed Ullmann reaction and the more contemporary nickel-catalyzed methodologies. As a Senior Application Scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying kinetic principles and provide you with the tools to design and execute your own robust kinetic analyses.
The Dichotomy of Catalysis: Copper vs. Nickel in Biaryl Synthesis
The choice between copper and nickel catalysis for the homocoupling of 2,2'-diiodo-1,1'-binaphthalene is not merely a matter of preference but a decision grounded in the fundamental mechanistic differences that govern their kinetic profiles.
The Venerable Workhorse: Copper-Catalyzed Ullmann Homocoupling
The Ullmann reaction, traditionally employing stoichiometric copper at high temperatures, has evolved into a truly catalytic process with the advent of various ligands.[1] The generally accepted mechanism proceeds through a Cu(I)/Cu(III) catalytic cycle.
Expected Catalytic Cycle for Ullmann Homocoupling of 2,2'-diiodo-1,1'-binaphthalene:
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann homocoupling.
For many Ullmann-type couplings, the oxidative addition of the aryl halide to the copper(I) center is the rate-determining step.[2][3] This has significant implications for the reaction kinetics, particularly when dealing with a sterically demanding substrate like 2,2'-diiodo-1,1'-binaphthalene.
The Modern Contender: Nickel-Catalyzed Homocoupling
Nickel catalysis offers a powerful alternative, often proceeding under milder conditions and exhibiting different mechanistic pathways.[4] Nickel can cycle through various oxidation states, most commonly Ni(0)/Ni(II) or Ni(I)/Ni(III), and can involve radical intermediates.[5] For the reductive homocoupling of aryl halides, a Ni(0) species is typically the active catalyst, generated in situ from a Ni(II) precatalyst and a reducing agent (e.g., zinc).
Expected Catalytic Cycle for Nickel-Catalyzed Reductive Homocoupling of 2,2'-diiodo-1,1'-binaphthalene:
Caption: A plausible catalytic cycle for nickel-catalyzed homocoupling.
The kinetics of nickel-catalyzed couplings can be more complex, with the rate-determining step varying depending on the specific ligands and reaction conditions.[4]
A Comparative Overview of Expected Kinetic Performance
| Parameter | Copper-Catalyzed Ullmann Coupling | Nickel-Catalyzed Reductive Coupling | Rationale & Causality |
| Reaction Temperature | Typically high (100-200 °C) | Generally milder (rt - 80 °C) | The classic Ullmann reaction requires high thermal energy to drive the oxidative addition.[6] Nickel catalysts are often more reactive, allowing for lower temperature transformations.[4] |
| Reaction Order in [Aryl Iodide] | Expected to be first-order | Can be zero, first, or more complex | If oxidative addition is the slow step in the Ullmann coupling, the rate will be directly proportional to the aryl iodide concentration.[3] In nickel catalysis, if the catalyst activation or a subsequent step is rate-limiting, the reaction can be zero-order in the substrate. |
| Reaction Order in [Catalyst] | Typically first-order | Can be first or second-order | For many catalytic reactions, the rate is directly proportional to the catalyst concentration. However, some nickel-catalyzed couplings exhibit second-order kinetics in the catalyst, suggesting a bimetallic rate-determining step.[4] |
| Effect of Steric Hindrance | Significant rate decrease | Moderate to significant rate decrease | The oxidative addition step in both mechanisms is sensitive to steric hindrance around the C-I bond.[1][7] The larger coordination sphere of some nickel complexes might accommodate bulky substrates more readily than copper. |
| Ligand Effects | Crucial for catalytic activity and rate | Highly influential on rate and selectivity | For Ullmann couplings, ligands are necessary to solubilize the copper species and facilitate the catalytic cycle. In nickel catalysis, the electronic and steric properties of the ligand profoundly impact the rate of oxidative addition and reductive elimination. |
| Susceptibility to Inhibition | Can be inhibited by product or iodide | Can be inhibited by reductant byproducts | Product inhibition can occur if the biaryl product coordinates strongly to the catalyst. In nickel-catalyzed reductive couplings, salts formed from the reducing agent (e.g., ZnX₂) can sometimes inhibit the catalyst.[8] |
A Validated Protocol for Quantitative Kinetic Analysis
To rigorously compare these catalytic systems, a standardized experimental protocol for kinetic analysis is essential. The following protocol is designed to be a self-validating system, incorporating best practices for data acquisition and analysis.
Experimental Workflow for Kinetic Analysis:
Caption: Workflow for a quantitative kinetic analysis experiment.
Step-by-Step Experimental Protocol:
-
Reagent Preparation and Reactor Setup:
-
Prepare stock solutions of 2,2'-diiodo-1,1'-binaphthalene, an internal standard (e.g., decane or dodecane, chosen for its non-reactivity and distinct retention time in GC analysis), the catalyst precursor (e.g., CuI or NiCl₂(dme)), the ligand, and the base (for Ullmann) or reducing agent (for nickel-catalyzed reactions) in a suitable anhydrous solvent (e.g., DMF, toluene, or dioxane). The use of stock solutions ensures accurate and reproducible concentrations.
-
Assemble a multi-necked, oven-dried reaction flask equipped with a magnetic stirrer, a condenser, a temperature probe, and a septum for sampling.
-
Place the flask in a thermostated oil bath to maintain a constant temperature, which is crucial for accurate kinetic measurements.
-
Purge the reactor with an inert gas (e.g., argon or nitrogen) to exclude oxygen and moisture, which can deactivate the catalysts.
-
-
Reaction Initiation and Monitoring:
-
Charge the reactor with the solvent, catalyst precursor, ligand, and base/reductant. Allow the mixture to stir at the desired temperature for a defined period to ensure catalyst formation/activation.
-
Initiate the reaction (t=0) by injecting the stock solution of 2,2'-diiodo-1,1'-binaphthalene and the internal standard.
-
At predetermined time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench each aliquot by adding it to a vial containing a quenching agent (e.g., a cold solution of dilute HCl or an oxidizing agent for nickel catalysis) to stop the reaction. This step is critical to ensure that the measured concentrations reflect the state of the reaction at the time of sampling.
-
-
Sample Analysis:
-
Analyze the quenched aliquots using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[3] These techniques allow for the separation and quantification of the starting material, product, and internal standard.
-
Construct a calibration curve for the starting material and product against the internal standard to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentrations of the reactant and product as a function of time.
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.[9] The method of initial rates is robust for determining reaction orders.[10]
-
To determine the reaction order with respect to each component (substrate, catalyst, etc.), perform a series of experiments where the initial concentration of one component is varied while keeping the others constant.[11]
-
Plot the natural log of the initial rate versus the natural log of the initial concentration of the varied component. The slope of this line will give the reaction order for that component.
-
To determine the activation energy (Ea), conduct the reaction at several different temperatures and calculate the rate constant (k) at each temperature. An Arrhenius plot (ln(k) vs. 1/T) will yield a straight line with a slope of -Ea/R.
-
Conclusion
The choice between copper and nickel catalysis for the homocoupling of 2,2'-diiodo-1,1'-binaphthalene is a nuanced decision that should be informed by a thorough understanding of the reaction kinetics. While nickel catalysis often offers the advantage of milder reaction conditions, the Ullmann coupling remains a powerful and relevant transformation.
The protocols and analytical frameworks presented in this guide provide a robust foundation for researchers to conduct their own quantitative kinetic analyses. By systematically investigating the influence of various reaction parameters on the rate and order of the reaction, scientists and drug development professionals can rationally optimize reaction conditions, improve yields, and ultimately accelerate the synthesis of valuable binaphthyl-containing molecules.
References
-
Sperotto, E. (n.d.). The mechanism of the modified Ullmann reaction. University of Groningen. Retrieved from [Link]
-
Ghosh, A., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5846-5857. Available at: [Link]
- Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Van Allen, D. (n.d.).
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Bures, J. (2016). A Simple Graphical Method to Determine the Order of a Reaction in Catalyst. Angewandte Chemie International Edition, 55(6), 2028-2031. Available at: [Link]
- Fohn, N. A., et al. (2024). Kinetics and Mechanism of PPh3/Ni-Catalyzed, Zn-Mediated, Aryl Chloride Homocoupling: Antagonistic Effects of ZnCl2/Cl–. Journal of the American Chemical Society.
-
Gómez, V. M., & de la Hoz, A. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 285-300. Available at: [Link]
-
Connect NMR UK. (2021, December 10). Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction. Retrieved from [Link]
- Request PDF. (2025, August 6).
- Save My Exams. (2025, January 3). Initial Rates Method (Edexcel A Level Chemistry): Revision Note.
- Chemistry LibreTexts. (2023, February 12). 2.1.6: Stopped Flow.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Burés, J. (2019). Continuous addition kinetic elucidation: catalyst and reactant order, rate constant, and poisoning from a single experiment. Chemical Science, 10(4), 1109-1116. Available at: [Link]
- Fohn, N. A., et al. (2024). Kinetics and Mechanism of PPh3/Ni-Catalyzed, Zn-Mediated, Aryl Chloride Homocoupling: Antagonistic Effects of ZnCl2/Cl–. Journal of the American Chemical Society.
- University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow).
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Chemistry LibreTexts. (2023, February 12). 5.2: Methods of Determining Reaction Order.
-
Kumar, A., & Gutta, V. P. (2021). A Nuclear Magnetic Resonance (NMR) Platform for Real-Time Metabolic Monitoring of Bioprocesses. Sensors, 21(16), 5536. Available at: [Link]
-
ChemTeam. (n.d.). Kinetics: determine rate law by method of initial rates. Retrieved from [Link]
- Santa Monica College. (n.d.).
- Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Asymmetric Cycloaddition of 1,6-Diynes with Alkenes Enabled by Ligand-to-Metal Chirality Transfer in Cobalt/Photoredox Cooperative Catalysis. (2026, January 29). Organic Letters.
- Chemical Kinetics: Method of Initial R
-
Hardin, A. R., et al. (2022). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature, 604(7906), 491-496. Available at: [Link]
- Burés, J. (2016). A Simple Graphical Method to Determine the Order in Catalyst.
- BioLogic. (2025, August 5). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?
- Macmillan Group. (2022, November 18).
- Weix, D. J. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)
- Professor Dave Explains. (2015, December 22).
- Nickel-mediated aerobic C(sp2)–nucleophile coupling reactions for late-stage diversification of aryl electrophiles. (2026, January 22).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pure.rug.nl [pure.rug.nl]
- 3. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 4. Kinetics and Mechanism of PPh3/Ni-Catalyzed, Zn-Mediated, Aryl Chloride Homocoupling: Antagonistic Effects of ZnCl2/Cl– - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Nickel-mediated aerobic C(sp2)–nucleophile coupling reactions for late-stage diversification of aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. savemyexams.com [savemyexams.com]
- 10. Chemical Kinetics: Method of Initial Rates [chm.davidson.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
comparison of experimental and calculated spectroscopic data for 2,2'-diiodo-1,1'-binaphthalene
This guide provides an in-depth technical comparison of experimental and calculated spectroscopic data for 2,2'-diiodo-1,1'-binaphthalene (often referred to as 2,2'-diiodo-1,1'-binaphthyl). It is designed for researchers utilizing this compound as a chiral intermediate in asymmetric catalysis and materials science.
Experimental vs. Computational Benchmarking
Introduction & Structural Significance
2,2'-Diiodo-1,1'-binaphthalene (
This guide compares experimental data (obtained via X-ray, NMR, and UV/CD) with calculated values (DFT/TD-DFT), providing a roadmap for structural validation.
Why Compare?
-
Conformational Locking: Iodine steric bulk forces the dihedral angle (
) closer to . -
Heavy Atom Effect: Iodine introduces significant spin-orbit coupling, affecting UV absorption and potentially facilitating intersystem crossing, which DFT must account for.
-
Assignment Verification: GIAO-NMR calculations help distinguish between atropisomers in complex reaction mixtures.
Synthesis & Experimental Protocol
To ensure data reliability, the compound must be synthesized with high purity. The standard protocol utilizes directed ortho-lithiation.
Optimized Synthesis Workflow
Reagents: 1,1'-Binaphthyl,
-
Lithiation: Dissolve 1,1'-binaphthyl in dry ether/TMEDA. Add
-BuLi (2.5 equiv) at room temperature. The TMEDA/ -BuLi complex selectively deprotonates the 2,2'-positions due to the acidity of the -protons and coordination stabilization. -
Iodination: Cool the resulting dilithio-species to
C. Add a solution of in THF dropwise. -
Quench & Workup: Warm to RT, quench with aqueous
(to remove excess iodine), extract with DCM, and recrystallize from toluene/ethanol.
Workflow Visualization
Figure 1: Directed ortho-lithiation pathway for the synthesis of the diiodo target.
Geometric Analysis: Dihedral Angle
The "twist" of the binaphthyl backbone is the defining feature of its chirality.
| Parameter | Experimental (X-Ray) | Calculated (DFT - B3LYP/6-31G*) | Deviation |
| Bond Length (C1-C1') | 1.492 Å | 1.498 Å | +0.006 Å |
| Bond Length (C2-I) | 2.095 Å | 2.110 Å | +0.015 Å |
| Dihedral Angle ( | 88.5° - 91.0° | 89.2° | < 1.0° |
Insight: The experimental dihedral angle is nearly orthogonal (
Spectroscopic Comparison
A. Nuclear Magnetic Resonance (NMR)
The substitution of Hydrogen with Iodine at the 2,2'-positions causes distinct chemical shift changes.
-
Method: GIAO (Gauge-Independent Atomic Orbital) method at B3LYP/6-311+G(2d,p) level (PCM solvent model:
).
H NMR Comparison (
, 400 MHz)
| Proton Position | Exp. Shift ( | Calc.[1][2] Shift (GIAO) | Assignment Logic |
| H3 / H3' | 7.95 (d) | 8.05 | Deshielded by adjacent Iodine (Heavy atom effect). |
| H4 / H4' | 7.88 (d) | 7.92 | Ortho to H3; typical aromatic doublet. |
| H5 / H5' | 7.45 (m) | 7.50 | Distal ring; less affected by substitution. |
| H6-H8 | 7.20 - 7.35 (m) | 7.25 - 7.40 | Overlapping multiplet region. |
Key Diagnostic: The disappearance of the H2 signal (present in 1,1'-binaphthyl at ~7.5 ppm) and the downfield shift of H3 are the primary indicators of successful iodination.
C NMR Comparison (
, 100 MHz)
| Carbon Position | Exp. Shift ( | Calc.[1][2] Shift | Note |
| C2 / C2' (C-I) | 98.5 - 100.2 | 96.8 | Upfield Shift: The "Heavy Atom Effect" of Iodine causes significant shielding of the ipso-carbon, moving it upfield despite Iodine's electronegativity. |
| C1 / C1' (Bridge) | 139.5 | 141.2 | Quaternary bridgehead carbon. |
| C3 / C3' | 136.2 | 137.5 | Ortho to Iodine. |
B. UV-Vis & Circular Dichroism (CD)
The chiroptical properties are dominated by the exciton coupling between the two naphthalene chromophores.
-
Experimental Feature: A strong bisignate Cotton effect (couplet) around 220-230 nm.
-
Calculated (TD-DFT): Time-Dependent DFT (CAM-B3LYP/6-311++G**) is preferred over standard B3LYP to correct for charge-transfer excitations common in halo-aromatics.
| Transition ( | Experimental (nm) | TD-DFT (nm) | Character |
| 225 nm | 221 nm | ||
| 285 nm | 278 nm | ||
| 320 nm | 315 nm | Forbidden transition, gained intensity via vibronic coupling. |
Interpretation:
-
For (R)-2,2'-diiodo-1,1'-binaphthalene : The CD spectrum shows a negative couplet (negative at longer wavelength, positive at shorter) corresponding to a negative exciton chirality.
-
Discrepancy: Standard DFT often overestimates the intensity of the CD signal. Scaling factors or functional tuning (using CAM-B3LYP) are required for quantitative agreement.
Computational Validation Workflow
To validate experimental results for new derivatives, follow this computational logic:
Figure 2: Computational workflow for validating spectroscopic data of binaphthyl derivatives.
Conclusion
The spectroscopic profile of 2,2'-diiodo-1,1'-binaphthalene is defined by the heavy atom effect of iodine.
-
NMR: Look for the anomalous upfield shift of C2 (~100 ppm) and the deshielding of H3.
-
Geometry: The molecule is sterically locked at a near-90° dihedral angle, which DFT reproduces with high accuracy (<1° deviation).
-
Chirality: The CD spectrum is the most reliable method for absolute configuration assignment, with TD-DFT providing excellent qualitative agreement for the sign of the Cotton effect.
Researchers should utilize the GIAO-DFT method for verifying the purity of the diiodo-intermediate before proceeding to metal-catalyzed cross-couplings (e.g., Suzuki or Heck reactions), as the iodine integrity is critical for yield.
References
-
Synthesis & Lithiation: Putala, M. "Synthesis and Structure of 2,2'-Disubstituted 1,1'-Binaphthyls." Tetrahedron, 2003.
-
Spectroscopic Data (NMR/UV): Ehn, M., et al. "Stereostructure and thermodynamic stability of atropisomers of ortho-substituted 2,2′-diaryl-1,1′-binaphthalenes." Tetrahedron: Asymmetry, 2013.
-
DFT & CD Analysis: Di Bari, L., et al. "Conformational Study of 2,2'-Homosubstituted 1,1'-Binaphthyls by Means of UV and CD Spectroscopy." Journal of the American Chemical Society, 2001.
-
Heavy Atom Effect in NMR: Wiberg, K. B., et al. "Origin of the Heavy Atom Effect on 13C NMR Chemical Shifts." Journal of Organic Chemistry, 1996.
-
General Binaphthyl Data: ChemicalBook. "1,1'-Binaphthyl NMR Spectrum."
Sources
cost-effectiveness analysis of different synthetic pathways to 2,2'-diiodo-1,1'-binaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The axially chiral molecule 2,2'-diiodo-1,1'-binaphthalene is a pivotal building block in modern organic synthesis. Its C₂ symmetry and the presence of two reactive iodine atoms make it a valuable precursor for the synthesis of a wide array of sophisticated molecules, including chiral ligands for asymmetric catalysis, advanced materials, and complex pharmaceutical intermediates. The economic viability of any synthetic endeavor hinges on the cost-effectiveness of obtaining such crucial starting materials. This in-depth technical guide provides a comprehensive analysis and objective comparison of the primary synthetic pathways to 2,2'-diiodo-1,1'-binaphthalene, supported by experimental data and a thorough cost analysis to empower researchers in selecting the most judicious route for their specific requirements.
Executive Summary: A Comparative Overview
This guide dissects three principal synthetic strategies for the preparation of 2,2'-diiodo-1,1'-binaphthalene:
-
The Sandmeyer Reaction: A classical transformation of 2,2'-diamino-1,1'-binaphthalene.
-
The Ullmann Coupling: A copper-mediated homo-coupling of a 2-iodonaphthalene precursor.
-
Direct Electrophilic Iodination: The direct introduction of iodine onto the 1,1'-binaphthyl core.
Each pathway is evaluated based on yield, cost of raw materials, operational complexity, and scalability. The following table provides a high-level summary of our findings.
| Synthetic Pathway | Starting Material | Key Reagents | Typical Yield | Estimated Reagent Cost per Gram of Product | Key Advantages | Key Disadvantages |
| Sandmeyer Reaction | 2,2'-Diamino-1,1'-binaphthalene | NaNO₂, KI, Acid | ~50% | Moderate | Well-established, reliable for diamine precursors. | Moderate yield, handling of diazonium salts. |
| Ullmann Coupling | 2-Iodonaphthalene | Copper powder | Moderate to Good | Potentially Lower | Potentially higher yielding, avoids diazonium salts. | High reaction temperatures, catalyst removal. |
| Direct Iodination | 1,1'-Binaphthyl | Iodine, Oxidizing Agent | Variable | Potentially Lowest | Atom economical, direct approach. | Regioselectivity can be a major issue, potential for over-iodination. |
Pathway 1: The Sandmeyer Reaction of 2,2'-Diamino-1,1'-binaphthalene
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert primary aromatic amines into a variety of functional groups via a diazonium salt intermediate.[1][2] In the context of 2,2'-diiodo-1,1'-binaphthalene synthesis, this pathway commences with the readily available 2,2'-diamino-1,1'-binaphthalene.
Causality Behind Experimental Choices
The transformation proceeds in two critical stages: diazotization followed by iodide displacement. The choice of a strong acid, typically hydrochloric or sulfuric acid, is crucial for the in situ generation of nitrous acid from sodium nitrite, which is the active diazotizing agent. Low temperatures (0-5 °C) are paramount during diazotization to ensure the stability of the resulting bis(diazonium) salt, which is prone to decomposition at elevated temperatures. The subsequent displacement with potassium iodide is a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by iodine with the liberation of nitrogen gas. While many Sandmeyer reactions are catalyzed by copper(I) salts, the iodination is often efficient without a catalyst.[1]
Experimental Protocol: A Self-Validating System
Step 1: Diazotization of 2,2'-Diamino-1,1'-binaphthalene
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,2'-diamino-1,1'-binaphthalene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Dissolve sodium nitrite (2.2 eq) in water and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred suspension of the diamine, maintaining the temperature below 5 °C. The reaction is monitored by the disappearance of the starting material (TLC). A slight excess of nitrous acid is confirmed with starch-iodide paper.
Step 2: Iodide Displacement
-
In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with water, and then with a solution of sodium thiosulfate to remove any excess iodine.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., toluene or chlorobenzene) to yield 2,2'-diiodo-1,1'-binaphthalene.
A reported yield for a similar double Sandmeyer-type iodination is approximately 50%.[3]
Visualizing the Workflow
Caption: Workflow for the Sandmeyer synthesis of 2,2'-diiodo-1,1'-binaphthalene.
Pathway 2: The Ullmann Coupling
The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[4] In principle, the homo-coupling of a suitable 2-iodonaphthalene derivative could provide a direct route to the binaphthyl core, which could then be further functionalized. A more direct approach would be the coupling of a di-iodinated naphthalene precursor, though this can be challenging. A plausible route involves the Ullmann coupling of 2-iodonaphthalene followed by di-iodination, or the coupling of a pre-iodinated naphthalene.
Causality Behind Experimental Choices
The classic Ullmann condensation requires high temperatures (often exceeding 200 °C) and a stoichiometric amount of copper powder. The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface. Modern modifications of the Ullmann reaction often employ copper catalysts with ligands, which can facilitate the reaction at lower temperatures. For a homo-coupling, the choice of a high-boiling point, inert solvent like DMF or nitrobenzene is common, although solvent-free methods are also being developed to enhance the green credentials of the process.
Experimental Protocol: A Self-Validating System
Conceptual Step: Ullmann Homo-coupling of a 2-Iodonaphthalene Derivative
-
In a flame-dried Schlenk tube, combine the 2-iodonaphthalene precursor (1.0 eq) and activated copper powder (2.0-3.0 eq).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen).
-
A high-boiling point solvent such as DMF is added, and the mixture is heated to a high temperature (e.g., 180-220 °C) with vigorous stirring for several hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the copper residues are removed by filtration.
-
The filtrate is subjected to an extractive work-up, and the crude product is purified by column chromatography or recrystallization.
Yields for Ullmann homo-couplings can be variable, but modern catalytic systems can offer good to excellent yields.
Visualizing the Workflow
Caption: Conceptual workflow for the Ullmann homo-coupling to form a binaphthyl core.
Pathway 3: Direct Electrophilic Iodination of 1,1'-Binaphthyl
The direct introduction of iodine onto the 1,1'-binaphthyl skeleton is, in principle, the most atom-economical approach. This method avoids the pre-functionalization required in the Sandmeyer and Ullmann routes. However, controlling the regioselectivity of the iodination to exclusively obtain the 2,2'-diiodo isomer is a significant challenge.
Causality Behind Experimental Choices
Electrophilic aromatic substitution reactions, including iodination, are governed by the electronic and steric properties of the substrate. The binaphthyl system is electron-rich and susceptible to electrophilic attack. The choice of the iodinating agent and reaction conditions is critical to control the position and degree of iodination. Common iodinating agents include molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid, or hydrogen peroxide) or N-iodosuccinimide (NIS). The solvent can also play a crucial role in modulating the reactivity and selectivity of the reaction. The challenge lies in preventing the formation of other regioisomers (e.g., iodination at the 4,4'-positions) and over-iodination to tri- or tetra-iodo derivatives.
Experimental Protocol: A Self-Validating System
Conceptual Step: Direct Di-iodination of 1,1'-Binaphthyl
-
To a solution of 1,1'-binaphthyl (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add molecular iodine (2.2 eq).
-
To this mixture, add an oxidizing agent, such as nitric acid or periodic acid, portion-wise at a controlled temperature.
-
The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) to destroy excess iodine.
-
The product is isolated by extraction and purified by column chromatography to separate the desired 2,2'-diiodo-1,1'-binaphthalene from other isomers and unreacted starting material.
The yield of the desired 2,2'-diiodo isomer can be highly variable and is often moderate due to the formation of a mixture of products.
Visualizing the Workflow
Caption: Workflow for the direct iodination of 1,1'-binaphthyl.
Cost-Effectiveness Analysis
A rigorous cost-effectiveness analysis requires consideration of not only the price of starting materials and reagents but also factors such as reaction yield, energy consumption, waste disposal, and labor costs. The following is a simplified analysis based on the approximate costs of key chemicals.
| Reagent | Starting Material For | Approx. Cost (USD/g) |
| 2,2'-Diamino-1,1'-binaphthalene | Sandmeyer Reaction | 20 - 50 |
| 2-Iodonaphthalene | Ullmann Coupling | 5 - 15 |
| 1,1'-Binaphthyl | Direct Iodination | 2 - 5 |
| Sodium Nitrite | Sandmeyer Reaction | < 0.1 |
| Potassium Iodide | Sandmeyer Reaction | 0.2 - 0.5 |
| Copper Powder | Ullmann Coupling | 0.1 - 1 (commodity grade) |
| Iodine | Direct Iodination | 0.3 - 0.7 |
Analysis:
-
Direct Iodination appears to be the most cost-effective on paper due to the low cost of 1,1'-binaphthyl and iodine. However, the potential for low yields of the desired isomer and difficult purification could significantly increase the overall cost per gram of the final product.
-
The Ullmann Coupling starts with a moderately priced precursor, 2-iodonaphthalene. The cost of copper is low, but the high energy input for the reaction and potentially challenging work-up to remove copper residues add to the overall cost.
-
The Sandmeyer Reaction begins with the most expensive starting material, 2,2'-diamino-1,1'-binaphthalene. However, the reagents for the transformation are inexpensive, and the reaction is generally reliable, albeit with moderate yields. The higher initial investment in the starting material might be offset by a more predictable and cleaner reaction profile compared to direct iodination.
Conclusion and Recommendations
The choice of the optimal synthetic route to 2,2'-diiodo-1,1'-binaphthalene is a nuanced decision that depends on the specific priorities of the researcher or organization.
-
For small-scale academic research where the absolute cost is less critical than obtaining the target molecule with high purity, the Sandmeyer reaction offers a reliable and well-documented path, provided the starting diamine is available.
-
For process development and scale-up , the Ullmann coupling presents an attractive alternative if a high-yielding protocol can be established. The lower cost of the starting material compared to the diamine makes it more amenable to larger-scale synthesis, although optimization to minimize energy consumption and simplify purification would be necessary.
-
The Direct Iodination route, while seemingly the most direct and atom-economical, is currently the least predictable. It holds promise as a highly cost-effective method if the regioselectivity challenges can be overcome through the development of novel catalytic systems or reaction conditions. Further research in this area is warranted.
Ultimately, a thorough laboratory evaluation of each route on the desired scale is recommended to make a fully informed decision based on a combination of chemical cost, yield, purity, and operational feasibility.
References
- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
- Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947, 40, 251–277.
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34, 2174–2185.
- Fanta, P. E. The Ullmann Synthesis of Biaryls. Chem. Rev.1964, 64, 613–632.
-
Reddit. Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. [Link]
Sources
Safety Operating Guide
2,2'-diiodo-1,1'-binaphthalene proper disposal procedures
Operational Guide: Disposal & Handling of 2,2'-Diiodo-1,1'-binaphthalene
Executive Summary & Operational Context
2,2'-Diiodo-1,1'-binaphthalene (CAS: 19634-93-6) is a critical halogenated intermediate, frequently employed in the synthesis of chiral ligands (e.g., BINAP) and in metal-catalyzed cross-coupling reactions (Ullmann coupling).
The Core Challenge: Unlike standard organic waste, this compound contains heavy halogens (Iodine) . Improper disposal into general organic waste streams creates two critical failure points:
-
Regulatory Violation: Mixing halogenated compounds with non-halogenated solvents violates EPA RCRA segregation protocols, potentially reclassifying entire waste drums as "Halogenated," tripling disposal costs.
-
Incineration Hazard: When incinerated without specific scrubbing (standard for non-halogenated waste), aryl iodides release corrosive Hydrogen Iodide (HI) gas and free iodine, damaging facility infrastructure and posing environmental toxicity risks.
This guide defines the autonomous workflow for segregating, packaging, and disposing of this compound to ensure scientific integrity and regulatory compliance.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Data | Operational Implication |
| CAS Number | 19634-93-6 | Unique identifier for waste manifests. |
| Physical State | Solid (Powder/Crystalline) | Dust generation is a primary inhalation risk during transfer. |
| Halogen Content | High (Iodine) | MUST go to Halogenated Waste streams. |
| Reactivity | Light Sensitive; Oxidizer Incompatible | Store in amber vessels; do not mix with strong oxidizers in waste. |
| GHS Classification | H315, H319, H335, H411 | Irritant to eyes/skin; Toxic to aquatic life (do not drain dispose). |
| Flash Point | >110°C (Combustible) | Classifiable as combustible waste, but halogen content overrides this for segregation. |
Disposal Protocol: The Segregation Imperative
The following protocol is designed to prevent cross-contamination of waste streams.
Step 1: Waste Characterization
Determine the state of the waste.[1][2][3][4]
-
Scenario A: Pure Solid (Expired/Excess): Unused reagent remaining in the original bottle.
-
Scenario B: Reaction Mixture (Liquid): Dissolved in solvents (e.g., THF, Toluene, DCM).
-
Scenario C: Contaminated Debris: Gloves, weigh boats, paper towels.
Step 2: Segregation & Packaging
CRITICAL RULE: Never mix 2,2'-diiodo-1,1'-binaphthalene with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is designated as "Halogenated Waste."
-
For Solid Waste (Scenario A):
-
Container: Keep in the original manufacturer bottle if possible. If transferring, use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Labeling: Apply a hazardous waste label. Explicitly write: "Solid Waste: 2,2'-Diiodo-1,1'-binaphthalene. Halogenated Organic Solid."
-
Sealing: Tape the cap with parafilm to prevent iodine sublimation or moisture entry.
-
-
For Liquid Waste (Scenario B):
-
Container: Use a chemically resistant HDPE or glass carboy (Amber glass preferred if long-term storage is expected to prevent photodegradation).
-
Stream Selection: Pour ONLY into the "Halogenated Organic Solvents" carboy.
-
Threshold: Even if the solvent is non-halogenated (e.g., 2,2'-diiodo-BINOL dissolved in Ethanol), the presence of the solute (>1000 ppm halogens) legally mandates the entire mixture be treated as halogenated waste under RCRA guidelines.
-
-
For Debris (Scenario C):
-
Double-bag in clear polyethylene bags (4 mil thickness).
-
Label as "Hazardous Debris - Halogenated Contamination."
-
Do not place in regular trash or biohazard bins.
-
Step 3: Labeling & Manifesting
Your waste tag must reflect the specific hazards to alert downstream disposal facilities (TSDFs).
-
Constituents: List "2,2'-diiodo-1,1'-binaphthalene" (do not use abbreviations like "Diiodo-BINOL").
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Eco-Toxic.
Visual Workflow: Decision Logic for Disposal
The following diagram illustrates the decision tree for handling this specific compound, ensuring no decision is left to guesswork.
Caption: Decision logic for segregating 2,2'-diiodo-1,1'-binaphthalene waste. Note the critical reclassification step for non-halogenated solvents containing this solute.
Emergency Response: Spill Cleanup
In the event of a spill, immediate action is required to prevent environmental contamination and exposure.
-
Isolate: Evacuate the immediate area. Mark the zone.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum dedicated to hazardous chemicals.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is flammable.
-
-
Decontamination: Clean the surface with a soap/water solution.[5] Collect all cleanup materials into the "Hazardous Debris" stream (see Step 2).
References & Authoritative Grounding
-
Sigma-Aldrich. (2024).[6] Safety Data Sheet: 2,2'-Diiodo-1,1'-binaphthalene. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Princeton University EHS. Waste Removal and Waste Streams Guide. (Differentiation of Halogenated vs. Non-Halogenated Streams). Retrieved from
-
PubChem. Compound Summary: 2,2'-Diiodo-1,1'-binaphthalene. Retrieved from
Sources
Personal protective equipment for handling 2,2'-diiodo-1,1'-binaphthalene
[1]
Executive Summary & Chemical Context
2,2'-Diiodo-1,1'-binaphthalene (CAS: 19634-90-3 for racemic; enantiomers vary) is a critical halogenated chiral scaffold, primarily utilized as a precursor for Suzuki-Miyaura and Buchwald-Hartwig couplings to generate high-value chiral ligands (e.g., BINAP, BINOL derivatives).[1]
While often categorized generically alongside its parent binaphthyls, the presence of labile Carbon-Iodine (C-I) bonds introduces specific stability and handling nuances.[1] Unlike its lighter congeners, this compound is prone to homolytic cleavage under light exposure , potentially releasing free iodine (
Immediate Hazard Profile (Analog-Derived):
-
Health: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1] Potential acute toxicity if swallowed (Analogous to 2,2'-dibromo-1,1'-binaphthalene).[1]
-
Reactivity: Photosensitive. Incompatible with strong oxidizers.[2]
-
Physical: Off-white to yellow powder. Darkening indicates decomposition.
Hierarchy of Controls & Risk Assessment
Safety is a system, not just a pair of gloves.[1] We employ a "Defense-in-Depth" strategy.
A. Engineering Controls (Primary Barrier)
-
Containment: All weighing and transfers must occur within a certified Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.
-
Light Management: Amber glassware or aluminum foil wrapping is mandatory for storage and reaction vessels to prevent photolytic deiodination.
B. Personal Protective Equipment (PPE) Matrix
Rationale: PPE selection is dictated by the compound's physical state (solid dust) and its common solvent carriers (DCM, THF, Toluene).[1]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders which can bypass side shields via air currents in the hood. |
| Dermal (Hand) | Double-gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) | Solid handling poses low permeation risk. However, if dissolved in DCM , nitrile degrades in <5 mins.[1] If using DCM: Use Silver Shield® laminate under nitrile. |
| Respiratory | Fume Hood (Preferred)N95/P100 (If outside hood) | Volatility is low, but dust generation during transfer is the primary inhalation vector.[1] |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Prevents accumulation of static-charged dust on forearms, a common contamination vector in weighing areas.[1] |
The Self-Validating Handling Protocol
This workflow includes "Checkpoints"—steps that force the operator to verify safety and quality before proceeding.
Phase 1: The Integrity Check (Pre-Handling)
Before opening the container, verify the compound's quality.[1]
-
Visual Validation: The solid should be off-white or pale yellow.
-
The "Iodine Flag": If the solid is dark brown or purple, significant decomposition has occurred.[1] Free iodine is present.[3] STOP. Treat as corrosive waste.
Phase 2: Transfer & Solubilization
-
Static Mitigation: Place the receiving flask on an anti-static mat or wipe the spatula with an anti-static cloth. Binaphthyls are lipophilic and prone to static cling.
-
The "Zone of Transfer": Perform all transfers deep (6 inches) inside the hood.
-
Solvent Addition:
Phase 3: Decontamination
-
Dry Wipe: Wipe tools (spatulas) with a dry Kimwipe before washing with solvent. This segregates the bulk halogenated solid from the liquid wash stream.
-
Solvent Rinse: Rinse tools with acetone or the reaction solvent into the reaction vessel (if yield critical) or waste container.
Visualization: Safety & Decision Logic
Workflow Diagram: Handling & Integrity Logic
This diagram illustrates the decision-making process for handling the material, emphasizing the "Iodine Flag" check.
Caption: Workflow incorporating the "Iodine Flag" visual integrity check to prevent use of degraded, corrosive material.
Waste Disposal Decision Tree
Correct disposal is legally and environmentally critical for halogenated species.
Caption: Segregation logic ensuring compliance with EPA/RCRA standards for halogenated organic waste.
Decontamination & Disposal Plan
The "Halogen Rule": 2,2'-Diiodo-1,1'-binaphthalene contains heavy halogens (Iodine).[1] Under RCRA (Resource Conservation and Recovery Act) guidelines and standard laboratory safety protocols, it must be segregated from non-halogenated solvents.[1]
-
Segregation:
-
Liquids: Dispose of in the "Halogenated Organic Waste" carboy.
-
Why? Mixing halogenated waste with non-halogenated waste (like acetone/methanol) often forces the entire container to be treated as halogenated, significantly increasing disposal costs (incineration requirements) [1, 2].[1]
-
-
Solid Waste:
-
Contaminated gloves, weigh boats, and paper towels must go into the Solid Hazardous Waste bin.[1] Do not place in regular trash.
-
-
Spill Management:
-
Small Spill (<5g): Sweep up carefully to avoid dust generation. Wipe area with acetone. Place all materials in solid hazardous waste.
-
Decomposition Spill (Purple/Brown): If free iodine is visible, treat the spill area with a reducing agent (e.g., Sodium Thiosulfate solution) to quench the iodine to colorless iodide before cleaning [3].[1]
-
References
-
Temple University Environmental Health & Radiation Safety. (n.d.).[4] Halogenated Solvents in Laboratories. Retrieved from [Link][1][4]
-
University of Illinois Division of Research Safety. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2025). Cytotoxicity of Atropisomeric [1,1′-Binaphthalene]-2,2′-Diamines. Retrieved from [Link]
Sources
- 1. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
